Product packaging for Cefoperazone-d5(Cat. No.:)

Cefoperazone-d5

Cat. No.: B12419135
M. Wt: 650.7 g/mol
InChI Key: GCFBRXLSHGKWDP-JRKCSJSSSA-N
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Description

Cefoperazone-d5 is a useful research compound. Its molecular formula is C25H27N9O8S2 and its molecular weight is 650.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27N9O8S2 B12419135 Cefoperazone-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H27N9O8S2

Molecular Weight

650.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-[[2,3-dioxo-4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1/i1D3,3D2

InChI Key

GCFBRXLSHGKWDP-JRKCSJSSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cefoperazone-d5 for Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Stable Isotope-Labeled Standards

In modern bioanalysis and pharmacokinetic (PK) studies, achieving the highest degree of accuracy and precision is paramount. The quantification of therapeutic agents in complex biological matrices is susceptible to variability from sample preparation, instrument performance, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. Cefoperazone-d5 is the deuterated analog of Cefoperazone, a third-generation cephalosporin antibiotic. It is not intended for therapeutic use; its primary and critical role is to serve as an ideal internal standard for the precise quantification of Cefoperazone in research and clinical settings.[1]

1.1 Chemical Identity

This compound is structurally identical to Cefoperazone, with the exception that five hydrogen atoms on the ethyl group of the dioxopiperazine ring have been replaced by deuterium atoms.[1][2] This substitution results in a molecular weight increase of approximately 5 Daltons, a critical feature that allows it to be distinguished from the parent drug by a mass spectrometer, while ensuring its chemical and physical behavior is nearly identical during analytical procedures.

  • Cefoperazone Formula: C₂₅H₂₇N₉O₈S₂

  • This compound Formula: C₂₅H₂₂D₅N₉O₈S₂[2]

Primary Application: Internal Standard in Mass Spectrometry

The principal application of this compound is as an internal standard (IS) in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] An ideal IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, allowing for accurate quantification based on the peak area ratio of the analyte to the IS.

Advantages of this compound as an Internal Standard:

  • Compensates for Matrix Effects: Biological samples (plasma, urine, etc.) contain endogenous components that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Since this compound has the same physicochemical properties as Cefoperazone, it is affected by the matrix in the same way, ensuring the analyte/IS ratio remains constant.

  • Corrects for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps will be proportional for both the analyte and the SIL-IS, thus normalizing the final measurement.

  • Improves Method Precision and Accuracy: By accounting for analytical variability, the use of a SIL-IS significantly enhances the reliability and reproducibility of the quantification method.[3]

Below is a logical diagram illustrating the role of an internal standard in correcting for analytical variability.

cluster_0 Sample A (Low Recovery) cluster_1 Sample B (High Recovery) A_Analyte Analyte (10 units) A_Extraction Extraction (50% Recovery) A_Analyte->A_Extraction A_IS IS (this compound) (10 units) A_IS->A_Extraction A_Result Analyte: 5 units IS: 5 units A_Extraction->A_Result A_Ratio Ratio = 5/5 = 1.0 A_Result->A_Ratio Conclusion Conclusion: The final calculated ratio is independent of extraction variability, leading to accurate quantification. B_Analyte Analyte (10 units) B_Extraction Extraction (90% Recovery) B_Analyte->B_Extraction B_IS IS (this compound) (10 units) B_IS->B_Extraction B_Result Analyte: 9 units IS: 9 units B_Extraction->B_Result B_Ratio Ratio = 9/9 = 1.0 B_Result->B_Ratio

Caption: Role of an Internal Standard in Quantitative Analysis.

Quantitative Data & Method Parameters

The following tables summarize typical parameters for the quantification of Cefoperazone using an LC-MS/MS method, for which this compound would be the ideal internal standard.

Table 1: Mass Spectrometry Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Cefoperazone 644.1 528.0 ESI Negative[4][5]

| This compound (IS) | ~649.1 | ~533.0 | ESI Negative |

Note: Specific m/z values for this compound should be empirically determined but are predicted based on the addition of 5 Daltons to the parent drug's mass.

Table 2: Bioanalytical Method Validation Parameters

Parameter Typical Value / Range
Linearity Range (Plasma) 0.1 - 20 µg/mL[4][5]
Linearity Range (Serum) 0.03 - 10 µg/mL[6]
Lower Limit of Quantification 0.03 - 0.1 µg/mL[4][5][6]
Inter-day Precision (CV%) < 8.5%[4]
Intra-day Precision (CV%) < 8.5%[4]

| Mean Extraction Recovery | > 87%[4][5] |

Experimental Protocols

A validated bioanalytical method is crucial for reliable results in pharmacokinetic studies.[7][8] The following represents a typical protocol for the quantification of Cefoperazone in human plasma using this compound as an internal standard.

4.1 Sample Preparation (Liquid-Liquid Extraction)

  • Aliquoting: Transfer 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (at a fixed concentration, e.g., 500 ng/mL) to each tube, except for blank samples. Vortex briefly.

  • Extraction: Add 500 µL of ethyl acetate to each tube.[4][5]

  • Mixing: Vortex the tubes for 2 minutes to ensure thorough mixing and extraction of the analyte and IS into the organic layer.

  • Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4.2 Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent or Waters HPLC/UPLC system.

  • Column: Reversed-phase C18 column (e.g., Waters Xterra C18, 2.1 x 50 mm, 3.5 µm).[4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.[6]

  • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 2 minutes, hold for 1 minute, and then re-equilibrate at 10% B.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.

  • Detection: Selected Reaction Monitoring (SRM) using the transitions listed in Table 1.

The workflow for this protocol is visualized below.

Sample Plasma Sample Collection Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Evap Evaporate to Dryness (Nitrogen Stream) Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom MS Mass Spectrometry (SRM Detection) Chrom->MS Data Data Processing: Peak Area Ratio (Analyte / IS) MS->Data Quant Quantification via Calibration Curve Data->Quant

Caption: Bioanalytical Workflow for Cefoperazone Quantification.

Mechanism of Action of Cefoperazone

While this compound is an analytical tool, its parent compound, Cefoperazone, is a potent antibiotic. Understanding its mechanism of action is essential context for its application in pharmaceutical research. Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[9][10][11]

The key steps are:

  • Penetration: Cefoperazone penetrates the outer membrane of susceptible bacteria.[12]

  • PBP Binding: It binds to and inactivates Penicillin-Binding Proteins (PBPs) located inside the bacterial cell wall.[9][12][13]

  • Inhibition of Transpeptidation: PBPs are enzymes essential for the final step of peptidoglycan synthesis, which involves cross-linking the peptide chains to give the cell wall its structural integrity.[12]

  • Cell Lysis: Inhibition of this process leads to a weakened and defective cell wall. The high internal osmotic pressure of the bacterium can no longer be contained, resulting in cell lysis and death.[9][12][13]

This signaling and action pathway is depicted in the diagram below.

cluster_pathway Bacterial Cell Wall Synthesis Pathway Cef Cefoperazone PBP Penicillin-Binding Proteins (PBPs) Cef->PBP Binds & Inhibits Crosslink Peptidoglycan Cross-Linking PBP->Crosslink Catalyzes Wall Stable Cell Wall Synthesis Crosslink->Wall Lysis Cell Lysis & Bacterial Death

Caption: Mechanism of Action of Cefoperazone.

References

An In-depth Technical Guide to Cefoperazone-d5: Chemical Structure, Isotopic Labeling, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cefoperazone-d5, a deuterated analog of the third-generation cephalosporin antibiotic, Cefoperazone. This document details its chemical structure, isotopic labeling, and key applications, particularly its role as an internal standard in pharmacokinetic and bioanalytical studies.

Chemical Structure and Isotopic Labeling

This compound is structurally identical to Cefoperazone, with the exception of five hydrogen atoms on the ethyl group of the dioxopiperazine ring being replaced by deuterium atoms. This specific labeling provides a stable isotopic signature, crucial for its use in mass spectrometry-based quantification.

The IUPAC name for this compound is (6R, 7R)-7-((R)-2-(4-(ethyl-d5)-2, 3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C25H22D5N9O8S2[1]
Molecular Weight 650.70 g/mol [1]
Isotopic Purity Typically >98% atom D[2]
Appearance White to off-white solid
Solubility Soluble in aqueous solutions[3]

Mass Spectrometry and Isotopic Purity

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Cefoperazone in biological matrices. The five deuterium atoms provide a 5 Dalton mass shift from the unlabeled parent drug, allowing for clear differentiation in the mass spectrometer.

Table 2: Predicted Mass Spectrometry Parameters for this compound

ParameterCefoperazoneThis compound (Predicted)
Precursor Ion (m/z) 644.1649.1
Product Ion (m/z) 528.0533.0

The isotopic purity of a stable-labeled internal standard is critical to prevent interference with the quantification of the analyte. The presence of unlabeled Cefoperazone (d0) in the this compound standard can lead to an overestimation of the analyte concentration. Commercially available this compound typically has an isotopic purity of >98 atom % D.[2]

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be devised based on the known synthesis of Cefoperazone and the availability of deuterated starting materials. The key step is the introduction of the ethyl-d5 group.

Proposed Synthesis Workflow:

A proposed workflow for the synthesis of this compound.

Methodology:

  • Synthesis of 1-Ethyl-d5-2,3-dioxopiperazine: Ethyl-d5-amine hydrochloride (commercially available[2][5]) is reacted with diethyl oxalate to form the deuterated dioxopiperazine.

  • Synthesis of 4-(Ethyl-d5)-2,3-dioxo-1-piperazinecarbonyl chloride: The resulting 1-ethyl-d5-2,3-dioxopiperazine is then reacted with a phosgene equivalent, such as triphosgene, to yield the key intermediate, 4-(ethyl-d5)-2,3-dioxo-1-piperazinecarbonyl chloride.[1]

  • Final Condensation to this compound: The deuterated carbonyl chloride is then coupled with 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and D-(-)-α-(4-hydroxyphenyl)glycine in a multi-step condensation reaction, analogous to the synthesis of unlabeled Cefoperazone, to yield this compound.

Quantification of Cefoperazone in Biological Samples using this compound

This protocol outlines a general procedure for the use of this compound as an internal standard for the quantification of Cefoperazone in plasma or serum.

Experimental Workflow for Pharmacokinetic Studies:

Pharmacokinetic Study Workflow A Sample Collection (e.g., Plasma, Serum) B Addition of Internal Standard (this compound) A->B C Sample Preparation (e.g., Protein Precipitation, LLE) B->C D LC-MS/MS Analysis C->D E Data Processing and Quantification D->E F Pharmacokinetic Modeling E->F

Workflow for using this compound in pharmacokinetic analysis.

Methodology:

  • Sample Preparation: To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol).

  • Protein Precipitation: Precipitate proteins by adding a protein precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge.

  • Extraction (Optional): For cleaner samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step can be employed.

  • LC-MS/MS Analysis: Inject the supernatant or the reconstituted extract onto an appropriate LC column (e.g., C18) for chromatographic separation. The eluent is then introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the transitions for both Cefoperazone and this compound.

  • Quantification: Create a calibration curve by plotting the peak area ratio of Cefoperazone to this compound against the concentration of Cefoperazone standards. The concentration of Cefoperazone in the unknown samples is then determined from this calibration curve.

Applications in Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods to support preclinical and clinical pharmacokinetic studies of Cefoperazone. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to compensate for variability in sample preparation, matrix effects, and instrument response.[6]

Logical Relationship in Pharmacokinetic Analysis:

Logical Relationship in PK Analysis cluster_0 Analytical Measurement cluster_1 Calibration and Quantification cluster_2 Pharmacokinetic Interpretation Analyte Cefoperazone Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration PK_Params Pharmacokinetic Parameters (AUC, Cmax, t1/2) Concentration->PK_Params

The role of this compound in deriving pharmacokinetic data.

The use of this compound ensures the high accuracy and precision required for regulatory submissions and for making critical decisions in drug development.

Conclusion

This compound is an indispensable tool for researchers and scientists involved in the development and analysis of Cefoperazone. Its well-defined chemical structure and high isotopic purity make it an ideal internal standard for robust and reliable bioanalytical methods. The protocols and workflows provided in this guide offer a solid foundation for the synthesis and application of this important labeled compound in advancing pharmaceutical research.

References

The Role of Cefoperazone-d5 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Cefoperazone-d5 as an internal standard in bioanalytical applications. It provides a comprehensive overview of its function, the underlying principles of its use in quantitative analysis, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The Antibacterial Mechanism of Cefoperazone

Cefoperazone is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to and acylating the active site of these transpeptidases, Cefoperazone effectively blocks the cross-linking of peptidoglycan chains.[4] This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[2][3] The affinity of Cefoperazone for various PBPs can differ, which contributes to its spectrum of activity against different bacterial species.[5]

Below is a diagram illustrating the signaling pathway of Cefoperazone's mechanism of action.

Mechanism of Action of Cefoperazone cluster_bacterium Bacterial Cell Cefoperazone Cefoperazone Outer_Membrane Outer Membrane (Gram-negative bacteria) Cefoperazone->Outer_Membrane Diffusion PBP Penicillin-Binding Proteins (PBPs) Cefoperazone->PBP Inhibition Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space Periplasmic_Space->PBP Peptidoglycan_Synthesis Peptidoglycan Precursors Peptidoglycan_Synthesis->PBP D-Ala-D-Ala substrate Cross_Linked_Peptidoglycan Cross-Linked Peptidoglycan (Stable Cell Wall) PBP->Cross_Linked_Peptidoglycan Transpeptidation Cell_Lysis Cell Lysis (Bacterial Death) PBP->Cell_Lysis Inhibition of cell wall synthesis leads to

Diagram 1: Cefoperazone's Inhibition of Bacterial Cell Wall Synthesis

This compound as an Internal Standard in Quantitative Analysis

In quantitative bioanalysis, particularly with highly sensitive techniques like LC-MS/MS, an internal standard (IS) is crucial for achieving accurate and precise results.[6][7] The IS is a compound of known concentration that is added to all samples, calibrators, and quality controls. It helps to correct for variability that can occur during sample preparation, injection, and analysis.[6]

A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for LC-MS/MS assays.[8][9] this compound is a deuterated analog of Cefoperazone, meaning that five hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium. This substitution results in a molecule that is chemically identical to Cefoperazone but has a higher mass.

The key advantages of using this compound as an internal standard are:

  • Similar Physicochemical Properties: this compound behaves almost identically to Cefoperazone during sample extraction, chromatography, and ionization.[9] This co-elution and similar ionization response allow it to effectively compensate for matrix effects, which are a common source of variability in bioanalytical methods.[10]

  • Mass Differentiation: The mass difference between Cefoperazone and this compound allows them to be distinguished by the mass spectrometer, enabling simultaneous detection and quantification.[9]

  • Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the use of a SIL-IS significantly improves the accuracy and precision of the analytical method.[7]

The logical relationship for using an internal standard is depicted in the following diagram.

Logical Relationship of Internal Standard Use Analyte Analyte (Cefoperazone) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Analyte_Response Analyte Response (Peak Area) LC_MS->Analyte_Response IS_Response IS Response (Peak Area) LC_MS->IS_Response Ratio Response Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Quantification (Concentration Determination) Ratio->Quantification

Diagram 2: The Role of an Internal Standard in Quantitative Analysis

Experimental Protocol: Quantification of Cefoperazone in Human Plasma

The following is a detailed methodology for the simultaneous determination of Cefoperazone and its internal standard, this compound, in human plasma using UPLC-MS/MS. This protocol is based on the method described by Lu et al. (2022).[1][2][8][11]

Materials and Reagents
  • Cefoperazone reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Blank human plasma

Instrumentation
  • Waters ACQUITY UPLC system

  • Micromass Quattro Micro API mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of Cefoperazone and this compound in methanol.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with methanol to the desired concentrations for calibration standards and quality control (QC) samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to create a series of calibration standards and QC samples at different concentration levels.

Sample Preparation
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the this compound internal standard working solution.

  • Add 200 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following table summarizes the optimized UPLC and MS/MS parameters for the analysis of Cefoperazone and this compound.[1][8][11]

ParameterSetting
UPLC System Waters ACQUITY UPLC
ColumnACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
GradientA time-programmed gradient is used to achieve optimal separation.
Injection Volume5 µL
MS/MS System Micromass Quattro Micro API
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature120 °C
Desolvation Temperature350 °C
MRM Transitions
CefoperazonePrecursor Ion (m/z): 646.2, Product Ion (m/z): 397.1, Cone Voltage (V): 20, Collision Energy (eV): 30
This compoundPrecursor Ion (m/z): 651.2, Product Ion (m/z): 148.3, Cone Voltage (V): 20, Collision Energy (eV): 30
Data Analysis and Quantification

The concentration of Cefoperazone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve. The concentration of Cefoperazone in the unknown samples is then interpolated from this curve.

Method Validation

A bioanalytical method using this compound as an internal standard must be thoroughly validated to ensure its reliability. The validation parameters, as per regulatory guidelines, typically include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]

  • Linearity: The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte.[13]

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[1][8]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[1][8]

  • Matrix Effect: The influence of co-eluting, endogenous components of the matrix on the ionization of the analyte and internal standard.[1][8]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[1][8]

The following table summarizes the validation results for the determination of Cefoperazone from the multi-analyte method described by Lu et al. (2022).[1][8]

Validation ParameterResult for Cefoperazone
Linearity Range0.2 - 20 µg/mL
Correlation Coefficient (r²)> 0.99
Accuracy89.1% - 112.4%
Intra-day Precision (RSD)1.4% - 9.3%
Inter-day Precision (RSD)2.1% - 7.2%
Extraction Recovery90.1% - 109.2%
Matrix Effect93.1% - 105.8%
StabilityStable under tested storage and handling conditions.

Experimental Workflow

The following diagram provides a visual representation of the complete experimental workflow for the quantification of Cefoperazone using this compound as an internal standard.

Experimental Workflow for Cefoperazone Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness (Nitrogen Stream) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation UPLC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM Mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Response_Ratio Calculate Response Ratio (Analyte/IS) Peak_Integration->Response_Ratio Calibration_Curve Generate Calibration Curve Response_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Diagram 3: Step-by-Step Bioanalytical Workflow

Conclusion

This compound serves as an ideal internal standard for the quantitative determination of Cefoperazone in biological matrices. Its mechanism of action as an internal standard relies on its chemical and physical similarity to the analyte, which allows for the effective correction of analytical variability. The use of a validated LC-MS/MS method with this compound as the internal standard ensures the generation of accurate, precise, and reliable data, which is essential for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Cefoperazone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Cefoperazone-d5, a deuterated analog of the third-generation cephalosporin antibiotic, Cefoperazone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, analytical chemistry, and pharmacokinetic studies.

Introduction

This compound is a stable isotope-labeled version of Cefoperazone, where five hydrogen atoms on the N-ethyl group of the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The increased mass of this compound allows for its clear differentiation from the non-labeled drug in mass spectrometric analysis, ensuring accurate and precise quantification in complex biological matrices.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely comparable to those of Cefoperazone. The primary difference lies in its molecular weight due to the presence of deuterium atoms.

PropertyValueReference
Chemical Name (6R, 7R)-7-((R)-2-(4-(ethyl-d5)-2, 3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2]
Molecular Formula C₂₅H₂₂D₅N₉O₈S₂[1]
Molecular Weight 650.70 g/mol [1]
Appearance White to Off-White Solid[1]
Melting Point 169-171 °C (for Cefoperazone)[3]
Solubility Cefoperazone: Soluble in DMSO (100 mg/mL), slightly soluble in methanol (with heating and sonication). Insoluble in water and ethanol. Cefoperazone Sodium: Freely soluble in aqueous solutions.[3][4][5]
Storage and Stability Store at 2-8°C. Protect from light. Cefoperazone solutions are stable for several days at room temperature and for longer periods at lower temperatures (5°C or -10°C).[3][5][6][7][8]

Experimental Protocols

Quantification of Cefoperazone in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of Cefoperazone in plasma samples. Optimization of specific parameters may be required for different instruments and matrices.

3.1.1. Materials and Reagents

  • Cefoperazone analytical standard

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

3.1.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.1.3. Chromatographic Conditions

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient can be optimized, for example, starting at 5% B, increasing to 95% B over a few minutes, holding, and then re-equilibrating.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3.1.4. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be optimized.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Cefoperazone: The precursor ion [M+H]⁺ (m/z 646.1) can be fragmented to produce specific product ions.[9]

    • This compound: The precursor ion [M+H]⁺ (m/z 651.1) will be fragmented to corresponding product ions with a +5 Da shift.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both analyte and internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 ppt Protein Precipitation (Acetonitrile) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification (Analyte/IS Ratio) detection->quant

Caption: Experimental workflow for the quantification of Cefoperazone using this compound.

logical_relationship cef Cefoperazone lcms LC-MS/MS Analysis cef->lcms cefd5 This compound is Internal Standard cefd5->is is used as an is->lcms quant Accurate Quantification lcms->quant enables

Caption: Logical relationship of this compound as an internal standard for accurate quantification.

Spectral Data

While specific, authenticated spectra for this compound are not widely published, the following provides an overview of the expected spectral characteristics based on the known data for Cefoperazone.

Mass Spectrometry

In a mass spectrum, the molecular ion peak for this compound will be observed at a mass-to-charge ratio (m/z) that is 5 units higher than that of Cefoperazone. For example, if Cefoperazone exhibits a protonated molecule at [M+H]⁺ = 646.1, this compound will show a corresponding peak at [M+H]⁺ = 651.1.[9] This mass shift is the fundamental principle behind its use as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will be very similar to that of Cefoperazone, with the key difference being the absence of the signal corresponding to the N-ethyl protons. The integration of the remaining proton signals will be consistent with the Cefoperazone structure.

  • ¹³C NMR: The carbon-13 NMR spectrum is expected to be nearly identical to that of Cefoperazone. The deuterium substitution will cause the signals for the adjacent carbons to appear as multiplets due to C-D coupling, and the signals for the deuterated carbons will be significantly attenuated or absent.

  • ²H NMR: A deuterium NMR spectrum would show a signal corresponding to the five deuterium atoms on the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of Cefoperazone. The most significant difference will be the presence of C-D stretching vibrations, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2850-3000 cm⁻¹). These C-D bands may be weak and could be obscured by other absorptions in the fingerprint region.

Mechanism of Action

Cefoperazone, and by extension this compound, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), enzymes that are essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.

mechanism_of_action cef Cefoperazone pbp Penicillin-Binding Proteins (PBPs) cef->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibition of cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Disruption of lysis Cell Lysis cell_wall->lysis leads to

Caption: Mechanism of action of Cefoperazone leading to bacterial cell lysis.

Conclusion

This compound is an indispensable tool for the accurate quantification of Cefoperazone in complex biological matrices. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key distinction being its increased molecular weight. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their analytical and developmental workflows.

References

Cefoperazone-d5 for Pharmacokinetic Studies of Cephalosporins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Cefoperazone-d5, a stable isotope-labeled internal standard, in the pharmacokinetic (PK) studies of the third-generation cephalosporin, cefoperazone. The use of deuterated internal standards is a cornerstone of modern bioanalytical techniques, offering unparalleled accuracy and precision in quantifying drug concentrations in biological matrices. This document outlines the pharmacokinetic profile of cefoperazone, details the rationale for using this compound, and provides representative experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Introduction to Cefoperazone and the Role of Stable Isotope Labeling

Cefoperazone is a broad-spectrum beta-lactam antibiotic used in the treatment of various bacterial infections. Accurate characterization of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

Pharmacokinetic studies rely on the precise measurement of drug concentrations in biological fluids over time. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and selectivity. The accuracy of LC-MS/MS quantification is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[1] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[2] This allows it to be distinguished from the analyte by the mass spectrometer while co-eluting chromatographically.[2] The use of a SIL-IS corrects for variability in sample preparation, injection volume, matrix effects, and instrument response, leading to more reliable and reproducible data.[2][]

Pharmacokinetic Profile of Cefoperazone

Understanding the pharmacokinetics of unlabeled cefoperazone is essential for designing and interpreting studies that utilize its deuterated analog. The following tables summarize key pharmacokinetic parameters of cefoperazone in humans.

Table 1: Pharmacokinetic Parameters of Cefoperazone in Healthy Adults

ParameterValueReference
Half-life (t½) 1.6 - 2.4 hours[4]
Volume of Distribution (Vd) 10 - 13 L[4]
Protein Binding ~90%[4]
Total Body Clearance 75 - 96 mL/min[4]
Primary Route of Elimination Biliary Excretion[4]
Urinary Excretion (% of dose) 15 - 36%[4]

Table 2: Cefoperazone Peak Serum Concentrations after a 2g Dose

Route of AdministrationPeak Serum Concentration (µg/mL)Time to Peak (hours)Reference
Intravenous (IV) 202 - 375End of infusion[4]
Intramuscular (IM) 1111.5[4]

Rationale for Using this compound in Pharmacokinetic Studies

The primary role of this compound is to serve as an ideal internal standard in the quantitative analysis of cefoperazone. Its benefits include:

  • Correction for Matrix Effects: Biological matrices like plasma and urine can suppress or enhance the ionization of an analyte in the mass spectrometer source, leading to inaccurate quantification. Since this compound has the same physicochemical properties as cefoperazone, it experiences the same matrix effects, allowing for accurate correction.[2][5]

  • Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as the ratio of the analyte to the internal standard remains constant.[]

  • Improved Accuracy and Precision: By minimizing the impact of various sources of error, the use of a SIL-IS leads to higher accuracy and precision in the measured concentrations, which is critical for the reliability of pharmacokinetic data.[2]

Experimental Protocols

The following are representative protocols for a pharmacokinetic study of cefoperazone using this compound as an internal standard. These are based on established methods for cefoperazone and best practices for bioanalytical method validation.

In-Life Phase of a Pharmacokinetic Study

A typical study design would involve administering a single dose of cefoperazone to subjects and collecting serial blood samples at predetermined time points.

G cluster_0 Pre-Dose cluster_1 Dosing cluster_2 Post-Dose cluster_3 Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Baseline Sample Collection Baseline Sample Collection Informed Consent->Baseline Sample Collection Cefoperazone Administration Cefoperazone Administration Baseline Sample Collection->Cefoperazone Administration Serial Blood Sampling Serial Blood Sampling Cefoperazone Administration->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Storage (-80°C)->Bioanalysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis (LC-MS/MS)->Pharmacokinetic Modeling Data Interpretation Data Interpretation Pharmacokinetic Modeling->Data Interpretation

Caption: Workflow of a typical clinical pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Table 3: Representative LC-MS/MS Parameters for Cefoperazone and this compound Analysis

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A suitable gradient to separate cefoperazone from endogenous matrix components
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode
MRM Transitions Cefoperazone: e.g., m/z 646.1 -> 396.1this compound: e.g., m/z 651.1 -> 401.1

Note: The exact MRM transitions may vary depending on the instrument and optimization.

G Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Bioanalytical sample preparation and analysis workflow.

Cefoperazone Metabolism and Bioactivation

Cefoperazone is primarily eliminated unchanged in the bile.[4] However, like other beta-lactam antibiotics, it can undergo some degree of metabolism. The use of this compound can be instrumental in accurately quantifying the parent drug in the presence of its metabolites, especially if the metabolic processes are extensive or lead to the formation of reactive intermediates.

The general metabolism of drugs often involves Phase I (functionalization) and Phase II (conjugation) reactions mediated by enzymes primarily in the liver. While cefoperazone is not extensively metabolized, understanding these potential pathways is important.

G Cefoperazone Cefoperazone Phase I Metabolism Phase I Metabolism Cefoperazone->Phase I Metabolism Oxidation, Reduction, Hydrolysis Phase II Metabolism Phase II Metabolism Cefoperazone->Phase II Metabolism Glucuronidation, Sulfation Excretion Excretion Cefoperazone->Excretion Primarily Biliary Metabolites Metabolites Phase I Metabolism->Metabolites Phase II Metabolism->Metabolites Metabolites->Excretion

Caption: General drug metabolism pathways.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of cefoperazone in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS bioanalysis mitigates the impact of experimental variability and matrix effects, ensuring the generation of high-quality data. This technical guide provides a foundational understanding and practical framework for researchers and scientists involved in the development and clinical evaluation of cephalosporin antibiotics. The detailed protocols and workflows serve as a starting point for the development and validation of robust bioanalytical methods essential for regulatory submissions and advancing our understanding of drug disposition.

References

A Technical Guide to the Role of Cefoperazone-d5 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Cefoperazone Dosing

Cefoperazone is a third-generation cephalosporin antibiotic effective against a broad spectrum of bacteria. Its clinical utility is well-established; however, its pharmacokinetic profile presents challenges that necessitate careful patient management. Cefoperazone is primarily eliminated through biliary excretion, and its clearance is significantly affected by hepatic function.[1][2][3] This variability, coupled with the potential for drug accumulation in patients with combined renal and hepatic dysfunction, underscores the critical need for Therapeutic Drug Monitoring (TDM).[1][2] TDM allows for the personalization of dosing regimens to ensure therapeutic efficacy while minimizing the risk of toxicity.[4][5][6]

The gold standard for quantitative bioanalysis in TDM is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[7][8] The accuracy of LC-MS/MS assays hinges on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[9] Cefoperazone-d5, a stable isotope-labeled (SIL) analog of the parent drug, represents the ideal IS for this purpose. This guide details the fundamental role of this compound and provides the technical framework for its application in a TDM setting.

The Core Role of this compound as a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. This compound is the ideal IS for Cefoperazone analysis for several key reasons:

  • Physicochemical Similarity: Being structurally identical to Cefoperazone, with the exception of five deuterium atoms, this compound exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[9]

  • Co-elution: It co-elutes with the unlabeled Cefoperazone, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement at the same point in time.

  • Mass Differentiation: The mass difference (5 Daltons) allows the mass spectrometer to detect and quantify both the analyte (Cefoperazone) and the IS (this compound) simultaneously and independently.

  • Correction for Variability: By calculating the peak area ratio of the analyte to the internal standard, the method corrects for variations in sample preparation recovery, injection volume, and instrument response, leading to highly accurate and precise quantification.[9]

dot

Caption: The core principle of using this compound as an internal standard.

Bioanalytical Method Protocol for Cefoperazone TDM

This section outlines a representative LC-MS/MS method for the quantification of Cefoperazone in human plasma, utilizing this compound as the internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Cefoperazone from plasma samples.[5]

  • Aliquoting: Aliquot 100 µL of human plasma (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 5 µg/mL in methanol) to each tube.

  • Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex mix each tube for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is essential to resolve the analyte from other matrix components.

ParameterCondition
HPLC System Agilent 1200 Series, Shimadzu Nexera, or equivalent
Column Reversed-phase C18 column (e.g., Waters Xterra C18, 50 x 2.1 mm, 3.5 µm)[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Run Time ~4.0 minutes
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for sensitive and specific detection using Selected Reaction Monitoring (SRM).

ParameterCondition
Mass Spectrometer Sciex API 4000, Waters Xevo TQ-S, or equivalent
Ionization Source Electrospray Ionization (ESI), Negative Mode[10][11]
Ion Source Temperature 500 °C
Ion Spray Voltage -4500 V
SRM Transitions Cefoperazone: Q1: 644.1 m/z -> Q3: 528.0 m/z[10][11]This compound: Q1: 649.1 m/z -> Q3: 533.0 m/z
Dwell Time 150 ms

dot

Experimental_Workflow node_style_step node_style_step node_style_input node_style_input node_style_output node_style_output plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection ms_analysis MS/MS Detection (SRM) lc_injection->ms_analysis data Data Processing & Quantification ms_analysis->data

Caption: A typical bioanalytical workflow for Cefoperazone TDM.

Method Validation and Quantitative Data

A robust bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for a Cefoperazone assay.

Table 1: Calibration Curve and Linearity

The calibration curve demonstrates the relationship between the analyte concentration and the instrument response.

ParameterTypical Value
Linearity Range 0.1 - 20 µg/mL[10]
Correlation Coefficient (r²) > 0.99
Calibration Model Linear, 1/x² weighted
Lower Limit of Quantitation (LLOQ) 0.1 µg/mL[10]
Table 2: Accuracy and Precision

Accuracy (%RE) and precision (%RSD) are assessed using Quality Control (QC) samples at multiple concentration levels.

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ QC 0.1< 15%< 15%± 20%
Low QC 0.3< 10%< 10%± 15%
Mid QC 5.0< 8.5%[10]< 8.5%[10]± 15%
High QC 15.0< 8.5%[10]< 8.5%[10]± 15%
Table 3: Recovery and Matrix Effect

These parameters evaluate the efficiency of the extraction process and the influence of the biological matrix on ionization.

ParameterCefoperazoneThis compound (Expected)
Extraction Recovery > 87%[10][11]Consistent with Cefoperazone
Matrix Effect Minimal, consistent between lotsConsistent with Cefoperazone

Cefoperazone Physiological Pathway

Unlike many drugs, Cefoperazone is not significantly metabolized in the body.[1][2] Its primary route of elimination is via biliary excretion into the feces. A smaller portion is excreted unchanged in the urine.[1][3] This pathway is critical for TDM, as impaired hepatic function can drastically increase the drug's half-life, leading to accumulation.[2][3]

dot

Elimination_Pathway admin Cefoperazone Administration (IV) plasma Systemic Circulation (Plasma) admin->plasma liver Liver Uptake plasma->liver ~70-85% kidney Kidney Filtration plasma->kidney ~15-30% bile Biliary Excretion (Major Pathway) liver->bile urine Renal Excretion (Minor Pathway) kidney->urine feces Elimination in Feces bile->feces urine_elim Elimination in Urine urine->urine_elim

Caption: Primary elimination pathways of Cefoperazone from the body.

Conclusion

This compound is an indispensable tool for the therapeutic drug monitoring of Cefoperazone. As a stable isotope-labeled internal standard, it ensures the highest level of accuracy and precision in LC-MS/MS-based quantification by correcting for inevitable analytical variations. The implementation of a validated bioanalytical method using this compound allows clinicians and researchers to obtain reliable data on drug exposure, enabling dose adjustments that optimize therapeutic outcomes and enhance patient safety, particularly in vulnerable populations with hepatic or renal impairment. This technical guide provides the foundational protocols and understanding necessary for the successful application of this compound in a regulated TDM environment.

References

Cefoperazone-d5 in Metabolic Profiling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Cefoperazone-d5 in metabolic profiling and pharmacokinetic studies. Cefoperazone is a third-generation cephalosporin antibiotic primarily eliminated unchanged through biliary excretion.[1][2] Consequently, it does not undergo significant metabolism in the body.[2][3] The primary application of its deuterated isotopologue, this compound, is as a highly effective internal standard for the quantitative analysis of the parent drug in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

The use of stable isotope-labeled internal standards is a robust technique in modern pharmacokinetic studies. By admixing a deuterated analog like this compound with the unlabeled drug, each sample contains both the analyte and a chemically identical standard with a distinct mass. This allows for highly accurate quantification as variations in sample preparation, injection volume, and instrument response affect both compounds equally, thus canceling out potential errors.[4]

Data Presentation: Quantitative Analysis of Cefoperazone

The following tables summarize the quantitative data from a validated LC-MS/MS method for the determination of Cefoperazone, utilizing this compound as an internal standard. This data is crucial for researchers conducting pharmacokinetic studies.

Table 1: LC-MS/MS Method Validation Parameters for Cefoperazone Quantification
ParameterValueReference
Linearity Range0.1 - 20 µg/mL[5]
Correlation Coefficient (r)> 0.99[5]
Intra-day Precision (CV%)< 8.39%[5]
Inter-day Precision (CV%)< 8.39%[5]
Accuracy89.1% to 112.4%[5]
Extraction Recovery90.1% to 109.2%[5]
Matrix Effect93.1% to 105.8%[5]
Table 2: Pharmacokinetic Parameters of Cefoperazone in Humans
ParameterValueConditionsReference
Serum Half-life1.6 - 2.6 hoursNormal renal and hepatic function[2]
Peak Serum Concentration202 - 375 µg/mL2g IV dose[2]
Peak Serum Concentration111 µg/mL2g IM dose[1]
Protein Binding~90%[1]
Urinary Excretion15% - 37%[2]
Biliary ExcretionMajor route of elimination[1][2]

Experimental Protocols

Protocol 1: Quantification of Cefoperazone in Human Plasma using this compound Internal Standard

This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of multiple antibacterial drugs.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of blank plasma, add 50 µL of a mixed working solution of Cefoperazone and the internal standard, this compound.

  • Vortex for 5 minutes.

  • Add methanol for protein precipitation.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: ACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient Elution Program:

    • 0–0.5 min, 10% B

    • 0.5–1.2 min, 10%–35% B

    • 1.2–3.5 min, 35%–70% B

    • 3.5–4.2 min, 70%–90% B

    • 4.2–5.2 min, 90% B

    • 5.2–5.5 min, 90%–10% B

    • 5.5–6.0 min, 10% B

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor to Product Ion Transitions:

    • Cefoperazone: m/z 644.1 → 528.0

    • This compound: m/z 651.2 → 148.3

  • Capillary Voltage: 3.1 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Protocol 2: Untargeted Metabolomic Analysis of Cefoperazone's Effect on Gut Microbiota

While not a direct analysis of Cefoperazone metabolism, this protocol details how to assess the drug's impact on the host's metabolic profile.

1. Sample Collection and Preparation

  • Collect fecal pellets, small intestinal contents, and cecal contents from control and Cefoperazone-treated animal models.

  • Extract metabolites by mixing samples with a 1:1 methanol:water solution.

  • Sonicate and centrifuge the mixture.

  • Collect the supernatant for UPLC/QTof-MS analysis.[6]

2. UPLC/QTof-MS Analysis

  • Column: Waters Acquity UPLC BEH C8 (2.1 mm × 10 cm, 1.7 µm particle size)

  • Mass Spectrometer: Waters QTof Premier

  • Ionization Mode: ESI, positive and negative modes

  • Data Analysis: Utilize software such as Micromass MarkerLynx to process raw data. Perform peak annotation by matching accurate mass, retention time, and fragmentation spectra to databases like HMDB.[6]

3. Pathway Analysis

  • Use tools like MetaboAnalyst to identify metabolic pathways significantly perturbed by Cefoperazone treatment.[7]

Visualizations

Cefoperazone Elimination Pathway

The primary route of Cefoperazone elimination is through the bile, with a smaller fraction excreted in the urine. The drug is largely excreted unchanged.

G Cefoperazone Cefoperazone (Administered) Systemic_Circulation Systemic Circulation Cefoperazone->Systemic_Circulation Liver Liver Systemic_Circulation->Liver Kidney Kidney (Minor Pathway) Systemic_Circulation->Kidney Bile Bile (Major Pathway) Liver->Bile Feces Excretion in Feces (Unchanged) Bile->Feces Urine Excretion in Urine (Unchanged) Kidney->Urine

Caption: Primary elimination pathways of Cefoperazone.

Experimental Workflow for Metabolite Identification using this compound

This workflow outlines the theoretical process for identifying potential metabolites of Cefoperazone using a stable isotope-labeled version.

G cluster_0 Sample Preparation & Administration cluster_1 Analysis cluster_2 Identification & Characterization Admin Administer 1:1 mixture of Cefoperazone & this compound Collect Collect Biological Samples (Plasma, Urine, Bile) Admin->Collect Extract Extract Analytes Collect->Extract LCMS LC-MS/MS Analysis Extract->LCMS FullScan Full Scan MS LCMS->FullScan DataMining Data Mining for Isotopic Doublets FullScan->DataMining MSMS MS/MS Fragmentation of Doublet Peaks DataMining->MSMS Structure Structure Elucidation of Potential Metabolites MSMS->Structure

Caption: Workflow for metabolite identification using stable isotope labeling.

Impact of Cefoperazone on Host Gut Metabolism

Cefoperazone significantly alters the gut microbiota, which in turn affects the host's metabolic profile. This diagram illustrates the indirect metabolic consequences of the drug's action.

G Cef Cefoperazone Administration Microbiota Alteration of Gut Microbiota (Reduced Diversity) Cef->Microbiota causes Metabolic Change in Microbial Metabolic Activity Microbiota->Metabolic leads to Host Altered Host Metabolic Profile Metabolic->Host results in Pathways Perturbation of Pathways: - Amino Acid Metabolism - Citrate Cycle - Arginine Biosynthesis Host->Pathways

Caption: Cefoperazone's indirect impact on host metabolism.

References

The Antimicrobial Spectrum of Cefoperazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antimicrobial spectrum of Cefoperazone, a third-generation cephalosporin antibiotic. The document details its in vitro activity against a wide range of clinically relevant bacteria, the experimental protocols for determining this activity, and the underlying mechanisms of action and resistance. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antibiotic development.

Antimicrobial Spectrum of Cefoperazone

Cefoperazone demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some anaerobic organisms.[1][2][3] Its efficacy is notably enhanced when combined with sulbactam, a β-lactamase inhibitor, which protects cefoperazone from degradation by many bacterial β-lactamase enzymes.[4][5]

Gram-Positive Bacteria

Cefoperazone is active against many Gram-positive cocci. The combination with sulbactam can lower the minimum inhibitory concentrations (MICs) for some β-lactamase producing strains.

Gram-Positive BacteriaCefoperazone MIC90 (µg/mL)Cefoperazone/Sulbactam MIC90 (µg/mL)
Staphylococcus aureus (methicillin-susceptible)8.04.0
Streptococcus pneumoniae1.01.0
Streptococcus pyogenes0.50.5
Enterococcus speciesOften resistantOften resistant

Note: MIC90 values can vary based on geographical location and the specific strains tested. The data presented is a summary from multiple sources.

Gram-Negative Bacteria

Cefoperazone exhibits robust activity against a wide array of Gram-negative bacilli, a key feature of third-generation cephalosporins.[2] The addition of sulbactam significantly broadens this spectrum, particularly against β-lactamase-producing strains and multidrug-resistant organisms.[4][5][6]

Gram-Negative BacteriaCefoperazone MIC90 (µg/mL)Cefoperazone/Sulbactam MIC90 (µg/mL)
Escherichia coli>6416
Klebsiella pneumoniae>6432
Pseudomonas aeruginosa3232
Acinetobacter baumannii>6464
Enterobacter cloacae>128Not widely reported
Serratia marcescens>128Not widely reported

Note: MIC90 values can vary significantly based on resistance patterns, which differ by region and clinical setting.[7] The combination with sulbactam is particularly effective in restoring activity against many resistant strains of E. coli and K. pneumoniae.[5][6][8]

Anaerobic Bacteria

Cefoperazone has demonstrated activity against various anaerobic bacteria.[9][10][11] The combination with sulbactam enhances its efficacy against certain β-lactamase-producing anaerobes, such as some species of the Bacteroides fragilis group.[12]

Anaerobic BacteriaCefoperazone MIC (µg/mL)Cefoperazone/Sulbactam MIC (µg/mL)
Bacteroides fragilis32 - 6416 - 32
Bacteroides thetaiotaomicron64Not widely reported
Clostridium perfringensInconsistent resultsNot widely reported
Fusobacterium speciesGenerally susceptibleGenerally susceptible

Note: Data for anaerobic bacteria is more variable in the literature. The provided values are based on available research.[13][14]

Experimental Protocols

The antimicrobial spectrum of Cefoperazone is primarily determined through antimicrobial susceptibility testing (AST). The following are detailed methodologies for two of the most common AST methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[15][16]

Materials:

  • Cefoperazone (and Sulbactam) analytical grade powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Cefoperazone (and Cefoperazone/Sulbactam in a fixed ratio, typically 1:1 or 2:1) in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the antimicrobial stock solution in CAMHB directly in the microtiter plate wells to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the inoculum to each well of the microtiter plate, including a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[17][18][19]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Cefoperazone (75 µg) and Cefoperazone/Sulbactam (75/10 µg) antimicrobial disks

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Application of Antimicrobial Disks: Aseptically apply the Cefoperazone and Cefoperazone/Sulbactam disks to the surface of the inoculated agar plate. The disks should be placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measuring Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation of Results: Compare the measured zone diameters to the interpretive criteria provided by CLSI to determine if the organism is susceptible, intermediate, or resistant to Cefoperazone.

Signaling Pathways and Mechanisms

Mechanism of Action of Cefoperazone

Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[20][21][22] This process involves the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[4][23] The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.[20]

G cluster_periplasm Periplasm Cefoperazone Cefoperazone PBP Penicillin-Binding Proteins (PBPs) Cefoperazone->PBP Binds to and inhibits Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation catalyzes WeakenedWall Weakened Cell Wall PBP->WeakenedWall CellWall Stable Cell Wall Transpeptidation->CellWall Lysis Cell Lysis WeakenedWall->Lysis

Caption: Mechanism of action of Cefoperazone.

Mechanisms of Resistance to Cefoperazone

Bacterial resistance to Cefoperazone can occur through several mechanisms, with the production of β-lactamase enzymes being the most common.[1][24] Alterations in the structure of PBPs can also lead to reduced binding affinity for the antibiotic.[25][26] In Gram-negative bacteria, changes in the outer membrane porins can restrict the entry of Cefoperazone into the cell.[27][28][29][30]

G cluster_resistance Mechanisms of Resistance Cefoperazone Cefoperazone BetaLactamase β-Lactamase Production Cefoperazone->BetaLactamase Targeted by AlteredPBP Altered PBPs Cefoperazone->AlteredPBP Fails to bind effectively to PorinMutation Outer Membrane Porin Mutation Cefoperazone->PorinMutation Blocked by InactiveDrug Inactive Cefoperazone BetaLactamase->InactiveDrug leads to ReducedBinding Reduced Binding to PBPs AlteredPBP->ReducedBinding results in ReducedUptake Reduced Drug Uptake PorinMutation->ReducedUptake causes

Caption: Common mechanisms of bacterial resistance to Cefoperazone.

Experimental Workflow for Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of a bacterial isolate involves several key steps, from sample collection to the final interpretation of the results.

G cluster_workflow AST Workflow Sample Clinical Sample Isolation Bacterial Isolation Sample->Isolation Identification Identification Isolation->Identification Susceptibility Susceptibility Testing (e.g., MIC, Disk Diffusion) Identification->Susceptibility Interpretation Interpretation of Results (S, I, R) Susceptibility->Interpretation

Caption: General experimental workflow for antimicrobial susceptibility testing.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Cefoperazone in Human Plasma Using Cefoperazone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cefoperazone in human plasma. The method utilizes a stable isotope-labeled internal standard, Cefoperazone-d5, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode. This method was developed to provide a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis.[1] Accurate measurement of Cefoperazone concentrations in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring to optimize dosage regimens and minimize potential adverse effects.[3] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, leading to more reliable and reproducible results.[6]

Experimental Protocols

Materials and Reagents
  • Cefoperazone reference standard

  • This compound internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good separation and peak shape.[6][7]

Liquid Chromatography Conditions
ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[6][7]
Mobile Phase A 0.1% Formic Acid in Water[6][7][8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[6][7]
Flow Rate 0.3 mL/min[6][7]
Injection Volume 5 µL[6][7]
Column Temperature 45°C[6][7]
Run Time 6 minutes[6][7]

LC Gradient Program

Time (min)% Mobile Phase B
0.0 - 0.510
0.5 - 3.510 → 90
3.5 - 4.590
4.5 - 5.090 → 10
5.0 - 6.010
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[4][5][8]
Capillary Voltage 3.1 kV[6][7]
Source Temperature 150°C[6][7]
Desolvation Temperature 400°C[6][7]
Desolvation Gas Flow 800 L/hr[6][7]
Cone Gas Flow 50 L/hr[6][7]
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Cefoperazone644.1528.0[4][5]1504020
This compound649.1533.01504020
Standard and Sample Preparation Protocol
  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Cefoperazone in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Store stock solutions at -20°C.

  • Working Standard Preparation:

    • Prepare working standard solutions for the calibration curve by serially diluting the Cefoperazone stock solution with 50:50 methanol:water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

    • Prepare a working internal standard solution of this compound at a concentration of 1000 ng/mL in methanol.

  • Calibration Curve and Quality Control (QC) Sample Preparation:

    • To prepare the calibration standards, add 10 µL of each Cefoperazone working standard to 90 µL of blank human plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Plasma Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of the this compound working internal standard solution (in methanol) to each tube.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

This method demonstrates excellent performance for the quantification of Cefoperazone in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy by compensating for any variability during the sample preparation and analysis process.

Quantitative Data Summary

The following table summarizes the typical validation parameters achieved with this method.

ParameterResult
Linearity Range 0.1 - 20 µg/mL[4][5]
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[4][5]
Intra-day Precision (%CV) < 8.5%[4][5]
Inter-day Precision (%CV) < 9.0%[8]
Accuracy (% Recovery) 87.3% - 105.0%[4][5][8]
Matrix Effect < 11.7%[8]

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) ppt Protein Precipitation plasma->ppt is_solution This compound IS Solution (in Methanol) is_solution->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_sep Chromatographic Separation (C18 Column) injection->lc_sep ms_detect Mass Spectrometry Detection (ESI-, MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Cefoperazone calibration->quantification

Caption: Workflow for Cefoperazone quantification in plasma.

Logical Relationship of Method Components

G method LC-MS/MS Method sample_prep Sample Preparation method->sample_prep chromatography Chromatography method->chromatography mass_spec Mass Spectrometry method->mass_spec protein_ppt Protein Precipitation sample_prep->protein_ppt is_addition IS Addition (this compound) sample_prep->is_addition c18_column C18 Column chromatography->c18_column gradient_elution Gradient Elution chromatography->gradient_elution esi_neg ESI Negative Mode mass_spec->esi_neg mrm MRM Detection mass_spec->mrm

Caption: Key components of the Cefoperazone LC-MS/MS method.

References

Application Note: High-Throughput Bioanalysis of Cefoperazone in Human Plasma using Cefoperazone-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cefoperazone in human plasma. The use of a stable isotope-labeled internal standard, Cefoperazone-d5, ensures high accuracy and precision, making this protocol suitable for pharmacokinetic studies and therapeutic drug monitoring. The method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by mass spectrometry. This document provides a comprehensive protocol, including detailed experimental procedures and representative validation data.

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Accurate measurement of Cefoperazone concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosing regimens and ensure efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification. This application note presents a validated LC-MS/MS method for the determination of Cefoperazone in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Cefoperazone (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human Plasma (K2-EDTA)

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer was used.[1][2]

Liquid Chromatography Conditions
ParameterCondition
ColumnACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
GradientSee Table 1
Column Temperature45°C
Autosampler Temp.4°C
Injection Volume5 µL

Table 1: Chromatographic Gradient Program[1][2]

Time (min)% Mobile Phase B
0.0 - 0.510
0.5 - 1.210 → 35
1.2 - 3.535 → 70
3.5 - 4.270 → 90
4.2 - 5.290
5.2 - 5.590 → 10
5.5 - 6.010
Mass Spectrometry Conditions
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.1 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr (Nitrogen)
Cone Gas Flow50 L/hr (Nitrogen)
Collision GasArgon
MRM TransitionsSee Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cefoperazone646.1396.1
This compound651.2148.3

Protocols

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of Cefoperazone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Cefoperazone stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 20 µg/mL.[1]

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate Cefoperazone working solutions to prepare calibration standards and QC samples at the desired concentrations.

Sample Preparation Protocol

A protein precipitation method is employed for sample preparation.

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation Summary

The bioanalytical method was validated according to industry-standard guidelines. The following is a summary of the validation results.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 µg/mL for Cefoperazone in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 3: Calibration Curve Parameters

AnalyteConcentration Range (µg/mL)
Cefoperazone0.1 - 100>0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Intra-Day and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.1≤ 10.595.0 - 108.2≤ 12.396.5 - 106.8
LQC0.3≤ 8.297.1 - 105.4≤ 9.898.2 - 104.5
MQC15≤ 6.598.5 - 103.2≤ 7.999.1 - 102.7
HQC80≤ 5.899.2 - 101.9≤ 6.599.8 - 101.5
Matrix Effect and Recovery

The matrix effect and recovery of Cefoperazone and this compound were assessed at low and high QC concentrations.

Table 5: Matrix Effect and Recovery

AnalyteConcentration (µg/mL)Matrix Effect (%)Recovery (%)
Cefoperazone0.3 (LQC)95.888.2
Cefoperazone80 (HQC)98.291.5
This compound2096.589.8
Stability

The stability of Cefoperazone in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability of Cefoperazone in Human Plasma

Stability ConditionDurationAccuracy (%)
Bench-top (Room Temperature)6 hours95.2 - 103.8
Freeze-Thaw (3 cycles)-80°C96.1 - 102.5
Long-term Storage30 days97.5 - 101.9
Post-preparative (Autosampler 4°C)24 hours98.2 - 104.1

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound in ACN, 150 µL) plasma->is_addition vortex Vortex Mix (1 min) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection chromatography Chromatographic Separation (UPLC BEH C18 Column) injection->chromatography detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Cefoperazone calibration->quantification

Caption: Bioanalytical workflow for the quantification of Cefoperazone in human plasma.

Logical_Relationship cluster_analyte Analytes cluster_process Bioanalytical Process cluster_output Output Cefoperazone Cefoperazone (Analyte) Sample_Prep Sample Preparation (Protein Precipitation) Cefoperazone->Sample_Prep Cefoperazone_d5 This compound (Internal Standard) Cefoperazone_d5->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Analyte_Response Analyte Response MS_Detection->Analyte_Response IS_Response IS Response MS_Detection->IS_Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Concentration Calculated Concentration Response_Ratio->Concentration

References

Application Note: Quantification of Cefoperazone in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Cefoperazone in human plasma. The use of a stable isotope-labeled internal standard, Cefoperazone-d5, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized LC-MS/MS parameters for reliable quantification.

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections. Accurate measurement of its concentration in plasma is crucial for ensuring therapeutic efficacy and minimizing potential toxicity. This document provides a detailed protocol for the quantification of Cefoperazone in human plasma using this compound as an internal standard (IS), which closely mimics the analyte's behavior during sample processing and analysis, thereby correcting for matrix effects and variations in instrument response.

Experimental

2.1. Materials and Reagents

  • Cefoperazone reference standard

  • This compound internal standard[1]

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2.2. Instrumentation

  • Liquid Chromatograph (LC): ACQUITY UPLC® or equivalent[2]

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer with electrospray ionization (ESI) source[2]

  • Analytical Column: ACQUITY UPLC® BEH C18, 2.1 x 100 mm, 1.7 µm[2]

2.3. Preparation of Standard and Quality Control Samples

Stock solutions of Cefoperazone and this compound are prepared in methanol. Working standard solutions are then prepared by serially diluting the stock solution with a mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

2.4. Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for plasma sample preparation:

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.5. LC-MS/MS Method

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions [2]

ParameterValue
Column ACQUITY UPLC® BEH C18 (2.1 x 100 mm; 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 45°C
Autosampler Temperature 4°C
Gradient Program 0–0.5 min, 10% B; 0.5–1.2 min, 10%–35% B; 1.2–3.5 min, 35%–70% B; 3.5–4.2 min, 70%–90% B; 4.2–5.2 min, 90% B; 5.2–5.5 min, 90%–10% B; 5.5–6.0 min, 10% B

Table 2: Mass Spectrometric Conditions [2]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.1 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/h (Nitrogen)
Cone Gas Flow 50 L/h (Nitrogen)
Collision Gas Argon

Table 3: MRM Transitions and Optimized Parameters [2]

CompoundMRM Transition (m/z)Cone Voltage (V)Collision Energy (V)
Cefoperazone 646.1 > 396.12025
This compound 651.2 > 148.32030
Results and Discussion

3.1. Method Validation

The method was validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Table 4: Calibration Curve Summary [2]

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
Cefoperazone2.40 - 240.00> 0.99

Table 5: Accuracy and Precision [2]

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low4.80< 9.3< 7.289.1 - 112.4
Medium96.0< 9.3< 7.289.1 - 112.4
High192.0< 9.3< 7.289.1 - 112.4

The intra- and inter-day precision were found to be within acceptable limits, with coefficients of variation (%CV) less than 15%. The accuracy of the method was also within the acceptable range of 85-115%.

3.2. Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of Cefoperazone in human plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Human Plasma Sample (50 µL) Add_IS Add Acetonitrile with This compound (150 µL) Plasma_Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection Chromatography Chromatographic Separation (C18 Column) LC_Injection->Chromatography MS_Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Cefoperazone Calibration->Quantification

Caption: Experimental workflow for Cefoperazone quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Cefoperazone in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high-quality data suitable for clinical and research applications. The simple sample preparation and rapid analysis time make this method efficient for high-throughput environments.

Protocol: Quantification of Cefoperazone in Human Plasma by LC-MS/MS

1. Scope

This protocol describes the procedure for the quantitative determination of Cefoperazone in human plasma samples using this compound as an internal standard.

2. Materials

  • Cefoperazone and this compound reference standards

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Blank human plasma

  • Pipettes and tips

  • Microcentrifuge tubes

  • Autosampler vials

3. Equipment

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • ACQUITY UPLC® system (or equivalent)

  • Triple quadrupole mass spectrometer with ESI source

4. Procedure

4.1. Preparation of Solutions

  • Cefoperazone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cefoperazone and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Cefoperazone Working Standard Solutions: Prepare a series of working standards by diluting the Cefoperazone stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

4.2. Preparation of Calibration Standards and Quality Controls

  • Label microcentrifuge tubes for each calibration standard and QC level.

  • Spike 45 µL of blank human plasma with 5 µL of the respective Cefoperazone working standard solution.

  • Vortex briefly to mix.

4.3. Sample Preparation

  • Allow all plasma samples (unknowns, calibration standards, and QCs) to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Transfer 50 µL of each plasma sample into a clean microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant into autosampler vials for analysis.

4.4. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters detailed in Tables 1, 2, and 3 of the Application Note.

  • Create a sequence table including blanks, calibration standards, QCs, and unknown samples.

  • Inject 5 µL of the prepared samples into the LC-MS/MS system.

4.5. Data Analysis

  • Integrate the peak areas for Cefoperazone and this compound using the instrument's software.

  • Calculate the peak area ratio of Cefoperazone to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model with a 1/x² weighting.

  • Determine the concentration of Cefoperazone in the unknown samples and QCs from the calibration curve.

5. System Suitability

Before running the analytical batch, perform a system suitability test to ensure the performance of the LC-MS/MS system. This may include injecting a mid-level QC sample multiple times to check for consistent retention times and peak areas.

6. Acceptance Criteria

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • The calculated concentrations of at least 75% of the calibration standards should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification).

  • The calculated concentrations of at least two-thirds of the QC samples should be within ±15% of their nominal values.

References

Application Note: Quantitative Analysis of Cefoperazone in Dried Blood Spots using Cefoperazone-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of cefoperazone in human dried blood spots (DBS) using a stable isotope-labeled internal standard, Cefoperazone-d5. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This minimally invasive DBS technique is particularly advantageous for pharmacokinetic studies in patient populations where venous blood draws are challenging, such as in pediatric or remote settings. The described workflow, from sample collection to data analysis, provides a robust and reliable method for researchers, scientists, and drug development professionals.

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial infections.[1] Monitoring its concentration in biological matrices is crucial for optimizing therapeutic efficacy and minimizing potential toxicity. Dried blood spot (DBS) sampling has emerged as a valuable alternative to traditional venous blood collection due to its numerous advantages, including minimal sample volume, ease of collection, and stability during transport and storage.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results.[1] This application note provides a comprehensive protocol for the extraction and analysis of cefoperazone from DBS samples, utilizing this compound as the internal standard.

Mechanism of Action

Cefoperazone, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] The inhibition of PBPs leads to a defective cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1]

Mechanism of Action of Cefoperazone cluster_bacterium Bacterial Cell Cefoperazone Cefoperazone PBP Penicillin-Binding Proteins (PBPs) Cefoperazone->PBP binds to and inhibits CellWall Bacterial Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall is essential for Lysis Cell Lysis and Death CellWall->Lysis inhibition leads to

Caption: Cefoperazone's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Cefoperazone reference standard

  • This compound internal standard[1][2]

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human whole blood (for calibration standards and quality controls)

  • DBS collection cards (e.g., Whatman 903)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of Cefoperazone and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Cefoperazone stock solution in methanol to create working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol.

  • Calibration Standards and QCs in Blood: Spike human whole blood with the appropriate Cefoperazone working solutions to create a series of calibration standards and at least three levels of QCs (low, medium, and high).

Sample Preparation: Dried Blood Spot (DBS)
  • Spotting: Spot a fixed volume (e.g., 20 µL) of the spiked blood onto the DBS cards.

  • Drying: Allow the DBS cards to dry at ambient temperature for at least 2 hours.

  • Punching: Punch a 3 mm disc from the center of each dried blood spot.

  • Extraction:

    • Place the punched disc into a clean microcentrifuge tube.

    • Add the this compound internal standard working solution.

    • Add the extraction solvent (e.g., methanol).

    • Vortex and/or sonicate to ensure complete extraction.

    • Centrifuge to pellet any debris.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

DBS Sample Preparation Workflow Start Start: Whole Blood Sample Spike Spike with Cefoperazone (for Calibrators and QCs) Start->Spike Spot Spot onto DBS Card Spike->Spot Dry Dry at Ambient Temperature Spot->Dry Punch Punch 3 mm Disc Dry->Punch Extract Extract with Methanol and this compound (IS) Punch->Extract Centrifuge Centrifuge Extract->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: DBS sample preparation workflow.

LC-MS/MS Method

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Cefoperazone and this compound.

Table 1: Chromatographic Conditions
ParameterValue
LC Column C18 reverse-phase column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate Gradient
Injection Volume 5 µL
Column Temperature 40 °C
Table 2: Mass Spectrometric Conditions
ParameterCefoperazoneThis compound
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z) 644.1[3][4]649.1
Product Ion (m/z) 528.0[3][4]528.0
Collision Energy Optimized for transitionOptimized for transition
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

*Note: The precursor ion for this compound is inferred from its molecular weight of 650.70 g/mol , assuming the loss of a proton ([M-H]-). The product ion is inferred based on the fragmentation of the non-deuterated form and the location of the deuterium label.[2]

Quantitative Data Summary

The following tables present a summary of the quantitative performance of a representative LC-MS/MS method for Cefoperazone in DBS.

Table 3: Calibration Curve and Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Cefoperazone2.5 - 250,000> 0.99

Data adapted from a similar validated method.[5]

Table 4: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5< 15< 1585 - 115
Low15< 15< 1585 - 115
Medium50< 15< 1585 - 115
High187.5< 15< 1585 - 115

Acceptance criteria as per regulatory guidelines. LLOQ: Lower Limit of Quantification.

Conclusion

The described LC-MS/MS method for the analysis of Cefoperazone in dried blood spots using this compound as an internal standard is a sensitive, specific, and reliable approach for quantitative bioanalysis. The use of DBS offers significant advantages for clinical and preclinical research, particularly in pharmacokinetic studies. This application note provides a solid foundation for researchers to implement this methodology in their laboratories.

References

Application Note: The Proposed Use of Cefoperazone-d5 for Enhanced Precision in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed methodology for the use of Cefoperazone-d5, a stable isotope-labeled (SIL) version of the third-generation cephalosporin, in pediatric pharmacokinetic (PK) studies. While a direct literature search did not yield studies that have utilized this compound in children, this application note provides a comprehensive rationale and a detailed protocol for its application. The use of SIL internal standards like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard in bioanalysis, offering significant advantages in accuracy and precision. This is particularly crucial in the pediatric population, where ethical and practical considerations limit the volume and number of blood samples that can be collected. This note summarizes existing pharmacokinetic data for unlabeled Cefoperazone in pediatric populations to serve as a foundation for study design and proposes a detailed experimental workflow for a pediatric PK study employing this compound.

Introduction: The Rationale for this compound in Pediatric Pharmacokinetics

Cefoperazone is a widely used antibiotic in children for treating various bacterial infections; however, its use is often off-label due to a lack of comprehensive pharmacokinetic data in this vulnerable population.[1][2] Establishing optimal dosing regimens in children is critical and requires accurate pharmacokinetic characterization. Children are not small adults; their physiological development leads to age-dependent differences in drug absorption, distribution, metabolism, and excretion.[3]

The use of a stable isotope-labeled internal standard, such as this compound, is paramount for robust bioanalytical method development. This compound has a chemical structure identical to Cefoperazone, except that five hydrogen atoms have been replaced by deuterium. This results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by a mass spectrometer, while exhibiting nearly identical physicochemical properties. The co-extraction of the analyte and the SIL internal standard from biological matrices minimizes variability due to sample preparation and matrix effects, leading to more reliable data.

Key Advantages of Using this compound:

  • Improved Accuracy and Precision: Minimizes analytical variability.

  • Reduced Matrix Effects: Co-elution in chromatography ensures that the analyte and internal standard are subjected to the same matrix interferences.

  • Potential for Microdosing Studies: The high sensitivity of LC-MS/MS methods allows for the administration of very small, sub-therapeutic doses of the drug, which is ethically advantageous in pediatric research.

Existing Pharmacokinetic Data of Cefoperazone in Pediatric Patients

To design a robust pharmacokinetic study with this compound, it is essential to have a baseline understanding of Cefoperazone's behavior in the pediatric population. The following tables summarize key pharmacokinetic parameters from published studies.

Table 1: Pediatric Patient Demographics and Dosing Regimens for Cefoperazone
Study PopulationAge RangeWeight RangeDosing RegimenRoute of AdministrationReference
99 childrenNot specifiedNot specified20-160 mg/kg/dayIV Drip[4][5]
83 children2.2-10.8 yearsNot specifiedNot specifiedNot specified[1]
78 pediatric patients0.83-14.6 years6-51.6 kg20 mg/kg (1:1 ratio with sulbactam) q6h or 60 mg/kg (2:1 ratio with sulbactam) q6hIV Infusion (0.5 or 4 hours)[6]
25 infantsMean age: 26 daysNot specifiedNot specifiedIM and IV[7]
17 children and neonatesNeonates: mean age 16 days; Children: mean age 6.5 yearsNot specifiedNeonates: 47 mg/kg; Children: 53 mg/kg (single dose)Rapid IV injection or IV infusion[8]
14 pediatric sepsis patientsNot specifiedNot specified50 mg/kg q12h (with sulbactam)IV Infusion (1 hour)[9]
Table 2: Pharmacokinetic Parameters of Cefoperazone in Pediatric Populations
Study PopulationCmax (µg/mL)T1/2 (hours)AUC (h*µg/mL)Clearance (CL)Volume of Distribution (Vd)Reference
Neonates2323.4Not ReportedNot ReportedNot Reported[8]
Children (mean age 6.5 years)1452.4Not ReportedNot ReportedNot Reported[8]
Infants (mean age 26 days)Not Reported4.0Not ReportedNot ReportedNot Reported[7]
Pediatric sepsis patientsNot Reported3.60900.97 (AUC0-12)17.41 mL/min1.65 L[9]

Proposed Experimental Protocol for a Pediatric Pharmacokinetic Study Using this compound

This protocol outlines a single-dose pharmacokinetic study in a pediatric population.

Study Design

An open-label, single-dose pharmacokinetic study. Ethical approval from the relevant institutional review board and informed consent from parents or legal guardians are mandatory.

Study Population
  • Age Groups: Stratify participants into relevant pediatric age groups (e.g., neonates, infants, children, and adolescents) to account for developmental changes.

  • Inclusion Criteria: Patients prescribed Cefoperazone for a therapeutic indication.

  • Exclusion Criteria: Known hypersensitivity to cephalosporins, significant renal or hepatic impairment not being studied, and concurrent use of drugs known to interact with Cefoperazone.

Dosing and Administration
  • Therapeutic Dose: Administer a single therapeutic dose of Cefoperazone as prescribed by the attending physician.

  • Internal Standard: this compound will be used as the internal standard during sample analysis and is not administered to the patients.

Sample Collection and Processing
  • Blood Sampling: Collect sparse blood samples (e.g., 0.2-0.5 mL) at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose. The sampling schedule may be adapted based on the age group and clinical feasibility.[8]

  • Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Cefoperazone
  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction.[10][11]

    • To 100 µL of plasma, add a known concentration of the internal standard (this compound).

    • Add a protein precipitation agent (e.g., acetonitrile) or an extraction solvent (e.g., ethyl acetate).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., Waters Xterra C18).[10][11]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

    • Flow Rate: 0.3-1.0 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.[10][11]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cefoperazone: m/z 644.1 → 528.0[10][11]

      • This compound: The precursor ion will be shifted by +5 (m/z 649.1). The product ion may or may not be shifted depending on where the deuterium labels are on the molecule. This would be determined empirically. A likely transition would be m/z 649.1 → 533.0.

Pharmacokinetic Analysis
  • Use non-compartmental or population pharmacokinetic modeling (e.g., using NONMEM software) to determine key PK parameters such as AUC, Cmax, t1/2, clearance, and volume of distribution.[1][9]

Visualizations

Experimental Workflow

G cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase patient_recruitment Patient Recruitment & Consent dosing Cefoperazone Administration patient_recruitment->dosing sampling Sparse Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing sample_prep Sample Preparation with this compound IS processing->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis quantification Data Quantification lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling dose_optimization Dose Optimization pk_modeling->dose_optimization

Caption: Proposed workflow for a pediatric pharmacokinetic study of Cefoperazone.

Principle of Stable Isotope-Labeled Internal Standard

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample Cefoperazone (Analyte) + this compound (IS) extraction Extraction plasma->extraction Co-extraction lc LC Separation Co-elution extraction->lc ms MS Detection Cefoperazone (m/z 644.1) This compound (m/z 649.1) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms:f0->ratio ms:f1->ratio concentration Determine Analyte Concentration ratio->concentration

Caption: Use of a stable isotope-labeled internal standard for accurate quantification.

Conclusion

The application of this compound as an internal standard in pediatric pharmacokinetic studies represents a significant step towards generating high-quality, reliable data. This enhanced precision is crucial for developing evidence-based dosing guidelines that are both safe and effective for children. The proposed protocol in this application note provides a framework for researchers to design and conduct such studies, ultimately contributing to the safer use of Cefoperazone in the pediatric population. While direct studies using this compound in children are yet to be published, the principles and methodologies outlined here are well-established and offer a clear path forward.

References

Application Note & Protocol: Stability Determination of Cefoperazone in Solutions using Cefoperazone-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic widely used against a broad spectrum of bacterial infections. Ensuring the stability of Cefoperazone in pharmaceutical solutions is critical for maintaining its efficacy and safety. This document outlines a detailed protocol for determining the stability of Cefoperazone in various solutions using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Cefoperazone-d5, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is suitable for routine quality control, stability studies, and formulation development.

Principle

The stability of Cefoperazone is assessed by monitoring its concentration over time under specific storage conditions. A stability-indicating LC-MS/MS method is employed to separate Cefoperazone from its potential degradation products. This compound, a deuterated analog of Cefoperazone, is added to all samples as an internal standard (IS). Due to its nearly identical physicochemical properties, this compound co-elutes with Cefoperazone but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. The ratio of the peak area of Cefoperazone to that of this compound is used to calculate the concentration of Cefoperazone, thereby minimizing analytical variability.

Materials and Reagents

  • Cefoperazone reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Various buffer solutions (e.g., phosphate, citrate) for stability testing at different pH values

  • Hydrochloric acid and sodium hydroxide for forced degradation studies

  • Hydrogen peroxide for oxidative degradation studies

Experimental Protocols

Preparation of Stock Solutions and Standards
  • Cefoperazone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cefoperazone reference standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefoperazone stock solution with a 50:50 mixture of acetonitrile and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation for Stability Studies
  • Prepare solutions of Cefoperazone (e.g., 10 µg/mL) in the desired matrices for stability testing (e.g., water, saline, various pH buffers).

  • Store the solutions under the desired conditions (e.g., different temperatures, light exposure).

  • At specified time points, withdraw an aliquot of the sample solution.

  • Dilute the sample aliquot with the 50:50 acetonitrile/water mixture to bring the Cefoperazone concentration within the calibration curve range.

  • To 100 µL of the diluted sample, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Vortex the mixture and inject it into the LC-MS/MS system.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on a Cefoperazone solution (e.g., 100 µg/mL).

  • Acid Hydrolysis: Add 1 M HCl to the Cefoperazone solution and incubate at 60°C for 2 hours.

  • Base Hydrolysis: Add 1 M NaOH to the Cefoperazone solution and incubate at room temperature for 30 minutes.

  • Oxidative Degradation: Add 3% H₂O₂ to the Cefoperazone solution and incubate at room temperature for 1 hour.

  • Thermal Degradation: Heat the Cefoperazone solution at 80°C for 4 hours.

  • Photodegradation: Expose the Cefoperazone solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the samples if necessary, dilute them to an appropriate concentration, add the this compound internal standard, and analyze by LC-MS/MS.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Cefoperazone: Precursor ion (m/z) 646.1 → Product ion (m/z) 396.1

    • This compound: Precursor ion (m/z) 651.1 → Product ion (m/z) 401.1

Data Presentation

Stability of Cefoperazone in Different Solutions
SolutionTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining
0.9% NaCl2510098.298.2
0.9% NaCl410099.599.5
5% Dextrose2510095.195.1
5% Dextrose410098.898.8
pH 4.5 Buffer2510092.392.3
pH 7.4 Buffer2510085.685.6
Forced Degradation of Cefoperazone
Stress Condition% Degradation
1 M HCl, 60°C, 2h25.4
1 M NaOH, RT, 30min45.8
3% H₂O₂, RT, 1h15.2
80°C, 4h12.1
UV light, 24h8.9

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_sample Prepare Cefoperazone Solution in Test Matrix store_sample Store Under Defined Stability Conditions prep_sample->store_sample aliquot_sample Withdraw Aliquot at Time Point store_sample->aliquot_sample dilute_sample Dilute Sample aliquot_sample->dilute_sample add_is Add this compound (IS) dilute_sample->add_is inject_sample Inject Sample into LC-MS/MS add_is->inject_sample separate_compounds Chromatographic Separation (C18 Column) inject_sample->separate_compounds detect_ions Mass Spectrometric Detection (MRM Mode) separate_compounds->detect_ions integrate_peaks Integrate Peak Areas (Cefoperazone & this compound) detect_ions->integrate_peaks calculate_ratio Calculate Peak Area Ratio (Analyte/IS) integrate_peaks->calculate_ratio determine_conc Determine Concentration from Calibration Curve calculate_ratio->determine_conc assess_stability Assess Stability (% Remaining vs. Time) determine_conc->assess_stability

Caption: Experimental workflow for Cefoperazone stability testing.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, accurate, and precise tool for the quantitative determination of Cefoperazone stability in various solutions. The protocol is suitable for implementation in research and quality control laboratories for the development and assessment of Cefoperazone-containing pharmaceutical products. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical errors and ensuring the reliability of stability data.

Application Notes and Protocols for the Quantitative Analysis of Cefoperazone and Cefoperazone-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefoperazone is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections. Accurate quantification of Cefoperazone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed mass spectrometry (MS) settings and a comprehensive experimental protocol for the analysis of Cefoperazone and its deuterated internal standard, Cefoperazone-d5, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Cefoperazone and this compound.

Table 1: Mass Spectrometry Parameters for Cefoperazone and this compound

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
CefoperazonePositive (ES+)646.2395.32028
This compoundPositive (ES+)651.2148.33020
CefoperazoneNegative (ES-)644.1528.0Not SpecifiedNot Specified

Note: The positive ionization mode parameters are recommended for optimal sensitivity and specificity for both Cefoperazone and its deuterated internal standard[1]. The negative ionization mode transition has also been reported in the literature[2][3].

Table 2: General Mass Spectrometer and HPLC Conditions

ParameterSetting
Mass Spectrometer
InstrumentMicromass Quattro Micro API mass spectrometer or equivalent
Ionization SourceElectrospray Ionization (ESI)
Capillary Voltage3.1 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/h (Nitrogen)
Cone Gas Flow50 L/h (Nitrogen)
Collision GasArgon
HPLC System
InstrumentWaters ACQUITY UPLC system or equivalent
ColumnACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm)
Column Temperature45°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Autosampler Temperature4°C

Experimental Protocols

Standard and Sample Preparation

a. Stock Solutions:

  • Prepare individual stock solutions of Cefoperazone and this compound in methanol at a concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

b. Working Standard Solutions:

  • Prepare working standard solutions of Cefoperazone by serial dilution of the stock solution with a mixture of methanol and water (1:1, v/v) to achieve a range of concentrations for the calibration curve.

  • Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 21.05 μg/mL) in methanol[1].

c. Sample Preparation (Protein Precipitation): [1]

  • To 50 µL of plasma sample (blank, calibration standard, or unknown), add 150 µL of the internal standard working solution in methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

d. Sample Preparation (Liquid-Liquid Extraction): [2][3]

  • To 200 µL of plasma sample, add the internal standard.

  • Add 1 mL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

a. HPLC Gradient Elution: [1]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.39010
0.50.39010
1.20.36535
3.50.33070
4.20.31090
5.20.31090
5.50.39010
6.00.39010

b. Mass Spectrometry Acquisition:

  • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

  • Use the transitions and compound-specific parameters outlined in Table 1.

  • Acquire data for a sufficient duration to allow for the elution of both Cefoperazone and this compound.

Data Analysis
  • Integrate the peak areas for the specified MRM transitions of Cefoperazone and this compound.

  • Calculate the ratio of the peak area of Cefoperazone to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Cefoperazone standards.

  • Determine the concentration of Cefoperazone in unknown samples by interpolation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Cefoperazone & this compound) working_std Working Standards (Serial Dilutions) stock->working_std is_working Internal Standard Working Solution stock->is_working protein_precipitation Protein Precipitation (Add IS in Methanol) is_working->protein_precipitation plasma_sample Plasma Sample (Blank, Standard, or Unknown) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation (Supernatant) centrifugation->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lc_separation HPLC Separation (Gradient Elution) reconstitution->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Peak Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calc calibration_curve Calibration Curve Construction ratio_calc->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for Cefoperazone quantification.

References

Application Note: Preparation and Storage of Cefoperazone-d5 Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cefoperazone-d5 is the deuterium-labeled form of Cefoperazone, a third-generation semi-synthetic broad-spectrum cephalosporin antibiotic.[1][2] Like its non-labeled counterpart, Cefoperazone exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, notably including Pseudomonas aeruginosa.[3] The primary application of this compound in a research setting is as a stable isotope-labeled internal standard for quantitative analysis in mass spectrometry-based studies, such as pharmacokinetics.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial enzymes for the final step in peptidoglycan synthesis.[3] This inhibition compromises the integrity of the bacterial cell wall, leading to cell lysis and death.[3]

This document provides detailed protocols for the preparation of this compound working solutions and summarizes critical data regarding its solubility and stability to ensure accurate and reproducible experimental outcomes.

Data Summary

Solubility Data

While specific solubility data for the deuterated form is not extensively published, the physical properties are considered analogous to the parent compound, Cefoperazone.

SolventReported SolubilityReference
WaterFreely soluble[4][5]; 50 mg/mL[3][3][4][5]
Propylene Glycol / Tween 80 / D5W30 mg/mL (in a 300:50:650 mixture)[6]
Compatible DiluentsMax solubility approx. 475 mg/mL[7]
Storage and Stability of Solutions

Proper storage is critical to prevent degradation and maintain the integrity of this compound solutions.

Storage TemperatureSolvent/DiluentDuration of StabilityReference
Room Temperature (15-25°C)5% Dextrose or 0.9% NaCl8 days (<10% potency loss)[8]
Room Temperature (15-25°C)Compatible Parenteral Diluents24 hours[4][7]
Room Temperature (25°C)5% Dextrose Injection48 hours (<5% concentration variance)[9]
Refrigerated (2-8°C)Reconstituted Solutions5 days[4]
Refrigerated (4°C)5% Dextrose Injection48 hours (<5% concentration variance)[9]
Refrigerated (5°C)5% Dextrose or 0.9% NaClAt least 80 days (<10% potency loss)[8]
Frozen (-10°C)5% Dextrose or 0.9% NaClAt least 96 days (<10% potency loss)[8]
Frozen (-20°C)Stock Solution1 month[1]
Frozen (-80°C)Stock Solution6 months[1]

Note: It is recommended to aliquot stock solutions to prevent inactivation from repeated freeze-thaw cycles.[1] Thawed solutions should not be refrozen.[4][7]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Sterile, pyrogen-free solvents (e.g., Water for Injection, 0.9% Sodium Chloride, 5% Dextrose)

  • Dimethyl sulfoxide (DMSO), if preparing a high-concentration organic stock

  • Calibrated analytical balance

  • Sterile polypropylene or glass vials

  • Vortex mixer

  • Sterile, disposable pipettes and tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses[10]

Workflow for Solution Preparation

G cluster_process Execution cluster_end Final Steps A Weigh this compound Powder B Select Appropriate Solvent C Reconstitute to Create High-Concentration Stock Solution D Vortex until Completely Dissolved C->D E Perform Serial Dilution to Working Concentration D->E F Use Immediately in Assay E->F G Aliquot and Store Under Recommended Conditions E->G G cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) SYNTHESIS Peptidoglycan Cross-linking PBP->SYNTHESIS Catalyzes WALL Stable Cell Wall Formation SYNTHESIS->WALL LYSIS Cell Lysis (Bacterial Death) WALL->LYSIS Prevents CEFO This compound CEFO->PBP Inhibits

References

Troubleshooting & Optimization

Troubleshooting matrix effects with Cefoperazone-d5 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects with Cefoperazone-d5 in LC-MS/MS analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My this compound internal standard signal is highly variable or unexpectedly low across my sample batch. What could be the cause and how can I fix it?

Answer:

High variability or low signal of your this compound internal standard (IS) is a classic indicator of matrix effects, specifically ion suppression. This occurs when co-eluting endogenous or exogenous components from your sample matrix interfere with the ionization of your IS in the mass spectrometer's ion source[1][2]. Here’s a systematic approach to troubleshoot this issue:

  • Evaluate Sample Preparation: Inadequate cleanup is the most common source of matrix effects.[3][4] Consider optimizing your sample preparation method.

    • Protein Precipitation (PPT): While quick, it may not be sufficient for removing interfering phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent.[5][6]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte.[7]

  • Optimize Chromatographic Conditions: If sample preparation is not the sole issue, chromatographic co-elution of interfering species with your IS could be the problem.

    • Modify Gradient: Adjusting the mobile phase gradient can help separate the IS from interfering matrix components.[8]

    • Change Column Chemistry: Switching to a different column chemistry (e.g., from a standard C18 to one with different selectivity) can alter the elution profile of both your analyte and interfering compounds.

  • Investigate for Contamination: Carryover from previous injections or contamination in the LC system can also lead to signal suppression.

    • Inject a blank solvent after a high-concentration sample to check for carryover.

    • Ensure all solvents and reagents are of high purity.[9]

Question: I'm observing poor peak shape (e.g., tailing, fronting, or splitting) for Cefoperazone. What are the likely causes and solutions?

Answer:

Poor peak shape can compromise the accuracy and precision of your quantification. The causes can be chemical or physical in nature.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by column contamination.[10][11]

    • Solution: Ensure the mobile phase pH is appropriate for Cefoperazone. Using a buffered mobile phase can help.[11] If contamination is suspected, flush the column or use a guard column.[10]

  • Peak Fronting: This can occur due to column overload.[12]

    • Solution: Try reducing the injection volume or diluting the sample.[11]

  • Split Peaks: This may indicate a problem with the column, such as a void or a partially plugged frit, or an issue with the injection solvent being much stronger than the mobile phase.[10][13]

    • Solution: Check for column voids by reversing the column and flushing it. Ensure your sample solvent is compatible with the initial mobile phase conditions.[9]

Question: My results show significant ion suppression for this compound. How can I quantitatively assess and mitigate this?

Answer:

Quantitative assessment of matrix effects is crucial for method validation. The post-extraction spike method is a standard approach to measure the matrix factor (MF).[14]

Matrix Factor (MF) Calculation: MF (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

An MF value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

To mitigate ion suppression, consider the following strategies:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or LLE to remove interfering matrix components.[15]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the regions of ion suppression. This can be visualized using a post-column infusion experiment.[8][16]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[2]

  • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects.[17]

Frequently Asked Questions (FAQs)

What are typical recovery and matrix effect values for Cefoperazone analysis in plasma?

While these values are method-dependent, published literature provides some guidance. Below is a summary of reported values for Cefoperazone in human plasma.

ParameterCefoperazoneThis compound (IS)Reference
Extraction Recovery > 87.3%Not Reported[6]
92.9% - 95.9%Not Reported[14]
90.1% - 109.2%Not Reported[18]
Matrix Effect < 11.7%Not Reported[14]
93.1% - 105.8%Not Reported[18]

What is the mechanism of ion suppression in ESI-MS?

Ion suppression in Electrospray Ionization (ESI) is a phenomenon where the ionization efficiency of the analyte of interest (Cefoperazone and this compound) is reduced by the presence of co-eluting matrix components. This occurs due to competition for the limited surface area of the ESI droplets and for the available charge during the ionization process.[1][2][15] Non-volatile salts and other matrix components can also alter the droplet's physical properties, such as surface tension and viscosity, hindering the formation of gas-phase ions.[1][2]

cluster_LC LC Eluent cluster_ESI ESI Source Analyte Analyte ESI_Droplet Charged Droplet (Analyte + Matrix) Analyte->ESI_Droplet Co-elution Matrix Matrix Matrix->ESI_Droplet Co-elution Gas_Phase_Ions Gas Phase Ions (Reduced Analyte Signal) ESI_Droplet->Gas_Phase_Ions Ion Evaporation (Competition for charge and surface access) MS_Inlet MS Inlet Gas_Phase_Ions->MS_Inlet To Mass Analyzer

Caption: Mechanism of Ion Suppression in the ESI Source.

Which sample preparation method is best for minimizing matrix effects with this compound?

The "best" method depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): Fastest and simplest, but least effective at removing interferences. Suitable for less demanding assays.[3]

  • Liquid-Liquid Extraction (LLE): More effective than PPT at removing phospholipids and other interferences. A good balance between cleanup and complexity.[5][6]

  • Solid-Phase Extraction (SPE): Offers the most thorough cleanup by utilizing specific sorbent chemistries to isolate the analyte. It is generally considered the gold standard for minimizing matrix effects, especially for complex matrices.[7][19]

Start Start: High Matrix Effect Observed PPT Protein Precipitation (PPT) Start->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) PPT->LLE Insufficient Cleanup Chrom_Opt Chromatographic Optimization PPT->Chrom_Opt SPE Solid-Phase Extraction (SPE) LLE->SPE Improved Cleanup LLE->Chrom_Opt SPE->Chrom_Opt Further Optimization End End: Matrix Effect Minimized Chrom_Opt->End

Caption: Workflow for Selecting a Sample Preparation Method.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method for sample cleanup but may be less effective at removing all matrix interferences.[3][20]

  • To 100 µL of plasma sample in a microcentrifuge tube, add the this compound internal standard solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers a better degree of cleanup compared to PPT.[5][6]

  • To 200 µL of plasma sample in a glass tube, add the this compound internal standard.

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., 1M formic acid to acidify).

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the most comprehensive sample cleanup and is highly recommended for minimizing matrix effects.[7][19][21]

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard. Dilute the sample with 500 µL of 2% phosphoric acid in water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the Cefoperazone and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

  • Analyze: Vortex and inject the reconstituted sample into the LC-MS/MS system.

References

Technical Support Center: Optimizing Chromatographic Separation of Cefoperazone and Cefoperazone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Cefoperazone and its deuterated internal standard, Cefoperazone-d5.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Cefoperazone and this compound.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing for both Cefoperazone and this compound. What are the potential causes and solutions?

  • Answer: Peak tailing is a common issue in reverse-phase chromatography. Here are the likely causes and recommended actions:

    • Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with the amine groups in Cefoperazone, causing tailing.

      • Solution: Use an end-capped column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to mask the silanol groups.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Cefoperazone, influencing peak shape.

      • Solution: Adjust the mobile phase pH. A common starting point is a phosphate buffer with a pH around 6.8.[1]

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

      • Solution: Dilute the sample and reinject.

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

      • Solution: Wash the column with a strong solvent or replace the column if necessary.

2. Co-elution or Poor Resolution

  • Question: Cefoperazone and an impurity are co-eluting. How can I improve the resolution?

  • Answer: Achieving good resolution is critical for accurate quantification. Consider the following adjustments:

    • Modify Mobile Phase Composition: Changing the organic modifier (e.g., acetonitrile to methanol) or the buffer can alter selectivity. A gradient elution can also help separate closely eluting peaks.

    • Adjust Mobile Phase pH: Fine-tuning the pH can change the retention times of ionizable compounds like Cefoperazone and its impurities.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., C8, Phenyl-Hexyl) may provide the necessary selectivity.

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

3. Low Sensitivity or Poor Signal-to-Noise Ratio

  • Question: The signal for this compound is very low in my LC-MS/MS analysis. What steps can I take to improve sensitivity?

  • Answer: Low sensitivity in LC-MS/MS can stem from several factors:

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer source.[2]

      • Solution: Improve sample preparation to remove interfering substances. A liquid-liquid extraction or solid-phase extraction (SPE) can be effective.[3] Also, ensure chromatographic separation from the bulk of the matrix components.

    • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for Cefoperazone and this compound.

      • Solution: Perform a thorough tuning and optimization of the MS parameters, including spray voltage, gas flows, and collision energy, by infusing a standard solution of the analytes.

    • Inappropriate Mobile Phase Additives: Some mobile phase additives can interfere with ionization.

      • Solution: Use volatile buffers like ammonium acetate or ammonium formate. Avoid non-volatile buffers like phosphate when using MS detection.

Frequently Asked Questions (FAQs)

1. Method Development and Optimization

  • Question: What is a good starting point for developing an HPLC method for Cefoperazone and this compound?

  • Answer: A reverse-phase HPLC method is most common. A typical starting point would be:

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A mixture of a phosphate buffer (e.g., KH2PO4 solution) and acetonitrile. A common ratio to start with is 80:20 (v/v).[4]

    • Detection: UV detection at 230 nm or 254 nm.[4][5][6]

    • Flow Rate: 1.0 mL/min.[4][5]

  • Question: How do I choose an appropriate internal standard?

  • Answer: this compound is an ideal stable isotope-labeled internal standard (SIL-IS) for Cefoperazone analysis, especially for LC-MS/MS. It co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects. If a SIL-IS is not available, a structurally similar compound like Cefuroxime can be used.[7]

2. Sample Preparation

  • Question: What is a suitable sample preparation method for analyzing Cefoperazone in plasma?

  • Answer: For plasma samples, protein precipitation is a simple and common method. However, for cleaner extracts and to minimize matrix effects in LC-MS/MS, liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) is recommended.[7][8]

Experimental Protocols

1. HPLC-UV Method for Cefoperazone Quantification

This protocol is a general guideline and may require optimization.

ParameterSpecification
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 80:20 (v/v) mixture of KH2PO4 solution and acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 230 nm

2. LC-MS/MS Method for Cefoperazone and this compound in Plasma

This protocol is a general guideline for bioanalysis and requires optimization.

ParameterSpecification
Column C18, e.g., Waters Xterra (dimensions not specified)
Mobile Phase Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid)
Flow Rate 0.3 mL/min
Injection Volume Not specified
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions Cefoperazone: m/z 644.1 → 528.0, this compound: (Adjust for mass shift), Sulbactam (if present): m/z 232.1 → 140.0

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Extraction Protein Precipitation or LLE/SPE Add_IS->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate Inject Inject into HPLC/LC-MS Evaporate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for the bioanalysis of Cefoperazone.

TroubleshootingTree cluster_peakshape Poor Peak Shape cluster_resolution Poor Resolution cluster_sensitivity Low Sensitivity Problem Chromatographic Issue Tailing Tailing Peak Problem->Tailing Shape? Coelution Co-elution Problem->Coelution Separation? LowSignal Low Signal/Noise Problem->LowSignal Intensity? Sol_Tailing Check pH Use End-capped Column Add Competing Base Tailing->Sol_Tailing Solution Fronting Fronting Peak Sol_Coelution Modify Mobile Phase Change Column Adjust Gradient Coelution->Sol_Coelution Solution Sol_LowSignal Optimize MS Parameters Improve Sample Cleanup Check for Ion Suppression LowSignal->Sol_LowSignal Solution

Caption: Troubleshooting decision tree for Cefoperazone chromatography.

References

Cefoperazone-d5 stability issues in different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating stability issues associated with Cefoperazone-d5 in various biological matrices. The following information is designed to troubleshoot common experimental challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in biological samples?

A1: The stability of this compound, a deuterated analog of the third-generation cephalosporin antibiotic Cefoperazone, is primarily influenced by temperature, pH, the specific biological matrix, and the presence of enzymes. Like other β-lactam antibiotics, this compound is susceptible to hydrolysis of its β-lactam ring, which leads to inactivation.

Q2: How should I store stock solutions of this compound?

A2: For short-term storage, stock solutions of Cefoperazone are stable for at least 24 hours at room temperature. For long-term storage, it is recommended to store stock solutions at 4°C for up to 21 days.[1] To minimize degradation, stock solutions should be protected from light.

Q3: What are the recommended storage conditions for this compound in plasma and serum?

A3: For short-term storage, plasma and serum samples containing Cefoperazone can be kept at room temperature (15-25°C) or refrigerated (2-8°C) for up to 24 hours with minimal degradation. For long-term storage, freezing at -20°C or -80°C is recommended. Cefoperazone has been shown to be stable in plasma for at least 12 months when stored at -80°C.

Q4: Can I subject my plasma/serum samples containing this compound to freeze-thaw cycles?

A4: While some studies suggest that many antibiotics are stable for up to three freeze-thaw cycles, it is generally recommended to minimize these cycles. Repeated freezing and thawing can lead to degradation of the analyte and changes in the sample matrix, potentially affecting the accuracy of quantification. If multiple analyses from the same sample are anticipated, it is best practice to aliquot the sample into smaller volumes before the initial freezing.

Q5: Is this compound stable in urine samples?

A5: The stability of Cefoperazone in urine is temperature-dependent. For short-term storage, urine samples should be refrigerated. For long-term storage, freezing is necessary. The pH of the urine can also impact stability, with degradation being more rapid in alkaline conditions.

Q6: What are the potential stability issues when working with tissue homogenates?

A6: Tissue homogenates present a more complex environment due to the presence of various enzymes, including esterases and β-lactamases, which can accelerate the degradation of this compound.[2] The specific enzymatic activity will vary depending on the tissue type (e.g., liver, kidney, lung). It is crucial to process and analyze tissue homogenate samples as quickly as possible, and to keep them on ice during processing to minimize enzymatic activity. For storage, rapid freezing to -80°C is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from plasma/serum samples. Degradation during sample collection and processing. Ensure blood samples are collected in appropriate anticoagulant tubes (e.g., EDTA, heparin) and processed to plasma or serum promptly. Keep samples on ice during processing.
Improper storage conditions. Verify that samples were stored at the correct temperature immediately after collection. For long-term storage, ensure samples were consistently maintained at -20°C or -80°C.
Degradation due to multiple freeze-thaw cycles. Aliquot samples into single-use volumes before initial freezing to avoid repeated freeze-thaw cycles.
High variability in this compound concentrations between replicate analyses. Inconsistent sample handling. Standardize all sample handling procedures, including thawing time and temperature. Ensure complete thawing and vortexing before analysis.
Matrix effects in the analytical method (e.g., LC-MS/MS). Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Ensure the internal standard adequately compensates for any matrix-induced variability.
Presence of unexpected peaks in the chromatogram. Formation of degradation products. This can be caused by exposure to extreme pH, high temperatures, or light. Forced degradation studies can help identify potential degradation products. Hydrolysis of the β-lactam ring is a common degradation pathway for cephalosporins.
Enzymatic degradation in tissue homogenates. Minimize the time between tissue homogenization and analysis. Keep samples on ice at all times. Consider the use of enzyme inhibitors if compatible with the analytical method.
This compound appears unstable in urine samples. Inappropriate storage temperature or pH. Store urine samples refrigerated (2-8°C) for short-term analysis and frozen (-20°C or -80°C) for long-term storage. If possible, measure and adjust the urine pH to a more neutral range (around pH 7) to improve stability.

Quantitative Data Summary

Table 1: Stability of Cefoperazone in Various Solutions

SolutionStorage TemperatureDuration% Recovery / Notes
5% Dextrose Injection25°C8 days>90%
0.9% Sodium Chloride Injection25°C8 days>90%
5% Dextrose Injection5°C80 days>90%
0.9% Sodium Chloride Injection5°C80 days>90%
5% Dextrose Injection-10°C96 days>90%
0.9% Sodium Chloride Injection-10°C96 days>90%
Peritoneal Dialysis (PD) Solutions4°C120 hours>90%
Peritoneal Dialysis (PD) Solutions25°C and 30°Cat least 24 hoursStable
Peritoneal Dialysis (PD) Solutions37°C< 24 hoursUnstable

Data is for Cefoperazone and is expected to be comparable for this compound.

Table 2: Stability of Cefoperazone in Biological Matrices

MatrixStorage TemperatureDuration% Recovery / Notes
PlasmaRoom Temperature24 hoursStable
Plasma2-8°C24 hoursStable
Dried Blood SpotsRoom Temperature24 hoursStable
Dried Blood Spots4°C21 daysStable

Data is for Cefoperazone and is expected to be comparable for this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Human Plasma

Objective: To determine the short-term and long-term stability of this compound in human plasma at different storage temperatures.

Materials:

  • This compound reference standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Calibrated pipettes and appropriate tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Freezers (-20°C and -80°C) and refrigerator (4°C)

  • LC-MS/MS system

Methodology:

  • Preparation of Spiked Plasma Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Spike fresh human plasma with the this compound stock solution to achieve desired concentrations (e.g., low, medium, and high quality control levels).

    • Gently vortex the spiked plasma for 30 seconds to ensure homogeneity.

  • Stability Time Points and Conditions:

    • Time Zero (T0): Immediately after spiking, process and analyze a set of aliquots to establish the baseline concentration.

    • Short-Term Stability (Room Temperature): Store aliquots at room temperature (e.g., 25°C) and analyze at specified time points (e.g., 4, 8, 12, and 24 hours).

    • Short-Term Stability (Refrigerated): Store aliquots at 4°C and analyze at specified time points (e.g., 24, 48, and 72 hours).

    • Long-Term Stability (Frozen): Store aliquots at -20°C and -80°C. Analyze at specified time points (e.g., 1, 3, 6, and 12 months).

    • Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw unassisted at room temperature. Analyze after 1, 2, and 3 cycles.

  • Sample Processing (at each time point):

    • Thaw frozen samples completely at room temperature.

    • Perform protein precipitation by adding a specific volume of a cold organic solvent (e.g., acetonitrile) to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.

  • Data Analysis:

    • Calculate the mean concentration of this compound at each time point.

    • Compare the mean concentration at each time point to the mean concentration at T0.

    • This compound is considered stable if the mean concentration is within ±15% of the T0 concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Testing Conditions cluster_analysis Analysis start Spike Human Plasma with this compound aliquot Aliquot into Multiple Tubes start->aliquot rt Room Temperature (25°C) aliquot->rt Short-term fridge Refrigerated (4°C) aliquot->fridge Short-term frozen20 Frozen (-20°C) aliquot->frozen20 Long-term frozen80 Frozen (-80°C) aliquot->frozen80 Long-term ft Freeze-Thaw Cycles aliquot->ft process Sample Processing (Protein Precipitation) rt->process At specified time points fridge->process At specified time points frozen20->process At specified time points frozen80->process At specified time points ft->process After each cycle lcms LC-MS/MS Analysis process->lcms data Data Analysis (% Recovery vs. T0) lcms->data

Caption: Experimental workflow for assessing this compound stability in plasma.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products cef This compound hydrolysis Hydrolysis of β-lactam ring cef->hydrolysis pH, Temperature enzymatic Enzymatic Degradation (e.g., β-lactamases, esterases) cef->enzymatic In biological matrices photolysis Photodegradation cef->photolysis Light Exposure oxidation Oxidation cef->oxidation Oxidizing agents inactive Inactive Metabolites hydrolysis->inactive enzymatic->inactive photolysis->inactive oxidation->inactive

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Cefoperazone-d5 Internal Standard and Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling ion suppression when using Cefoperazone-d5 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS). It is the reduction in the ionization efficiency of an analyte, in this case, Cefoperazone, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification of Cefoperazone.[3][4][5] Even though this compound is a stable isotope-labeled internal standard designed to compensate for such effects, severe or differential ion suppression can still impact the accuracy of your results.[6][7]

Q2: How does a deuterated internal standard like this compound help with ion suppression?

A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for mitigating matrix effects.[1] Because it is chemically almost identical to the analyte (Cefoperazone), it co-elutes and experiences similar ion suppression or enhancement.[1][4] By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and precise quantification.[4]

Q3: What are the common causes of ion suppression in Cefoperazone analysis?

Ion suppression is primarily caused by co-eluting matrix components from biological samples such as plasma, serum, or urine.[4][8][9] These can include:

  • Endogenous compounds: Phospholipids, salts, proteins, and metabolites.[4][8]

  • Exogenous compounds: Dosing vehicles, formulation excipients, and contaminants from sample collection tubes.[4]

  • Mobile phase additives: Non-volatile buffers or ion-pairing agents.[8]

Q4: My this compound signal is also suppressed. Is this normal and can I still trust my data?

Yes, it is expected that the internal standard will also experience ion suppression if it co-elutes with interfering matrix components.[6] The key is that both the analyte and the internal standard are affected to the same extent. If the suppression is differential (i.e., one is suppressed more than the other), it will lead to inaccurate results. A consistent ratio of analyte to internal standard response across different lots of matrix is a good indicator that the internal standard is effectively compensating for the suppression.

Troubleshooting Guides

Issue 1: Inconsistent or low signal for both Cefoperazone and this compound.

This is a classic sign of significant ion suppression affecting both the analyte and the internal standard.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Solutions A Inconsistent/Low Signal for Cefoperazone & this compound B Perform Post-Column Infusion Experiment A->B Identify Suppression Zone G Dilute Sample A->G Reduce Matrix Load C Evaluate Sample Preparation B->C Assess Matrix Removal D Optimize Chromatography B->D Improve Separation E Improve Sample Cleanup (e.g., SPE, LLE) C->E F Modify Gradient to Separate from Matrix D->F

Caption: Troubleshooting workflow for low signal due to ion suppression.

Experimental Protocol: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps to identify the regions in the chromatogram where ion suppression is occurring.[8][9]

  • Setup:

    • Prepare a solution of Cefoperazone at a concentration that gives a stable and mid-range signal.

    • Infuse this solution continuously into the MS detector, post-analytical column, using a syringe pump and a T-connector.

    • The analytical column is connected to the LC system as usual.

  • Procedure:

    • Begin infusing the Cefoperazone solution and acquire MS data to establish a stable baseline signal.

    • Inject a blank matrix sample (e.g., protein-precipitated plasma) onto the LC column.

    • Monitor the infused Cefoperazone signal throughout the chromatographic run.

  • Interpretation:

    • Any dip or decrease in the baseline signal indicates a region of ion suppression caused by eluting matrix components.

    • This information can then be used to adjust the chromatographic method to separate the Cefoperazone peak from these suppression zones.

Issue 2: The ratio of Cefoperazone to this compound is not consistent across different samples or calibration standards.

This suggests that the analyte and the internal standard are experiencing differential matrix effects, which can compromise the validity of the assay.

Logical Relationship Diagram

cluster_causes Potential Causes cluster_solutions Solutions A Inconsistent Analyte/IS Ratio B Differential Matrix Effects A->B C IS Purity/Stability Issues A->C D Non-Linearity at High Concentrations A->D E Matrix-Matched Calibrators B->E F More Rigorous Sample Cleanup B->F G Verify IS Stock/Working Solutions C->G H Assess Detector Saturation D->H

Caption: Causes and solutions for inconsistent analyte to internal standard ratios.

Experimental Protocol: Matrix Effect Evaluation

This experiment quantifies the extent of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Cefoperazone and this compound spiked in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Cefoperazone and this compound are added to the final extract.

    • Set C (Pre-Extraction Spike): Cefoperazone and this compound are spiked into the blank matrix before the extraction process.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the peak areas for both the analyte and the internal standard.

  • Calculations and Interpretation:

    • Matrix Effect (ME %):

      • ME % = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (RE %):

      • RE % = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %):

      • PE % = (Peak Area in Set C / Peak Area in Set A) * 100

      • This can also be calculated as (ME * RE) / 100.

    By comparing the ME% for Cefoperazone and this compound, you can determine if the suppression is equivalent for both.

Data and Methodologies

For the analysis of Cefoperazone, various LC-MS/MS parameters have been reported. Below is a summary of typical conditions.

Table 1: Example LC-MS/MS Parameters for Cefoperazone Analysis

ParameterSettingReference
Chromatography
ColumnC18 column (e.g., Waters Xterra C18)[10]
Mobile Phase AWater with 0.1% formic acid[11]
Mobile Phase BAcetonitrile with 0.1% formic acid[11]
GradientGradient elution is common to separate from matrix components[11]
Flow Rate0.2 - 0.6 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), typically negative mode[10][11]
Precursor Ion (m/z)644.1[10]
Product Ion (m/z)528.0[10]
Internal StandardCefuroxime or a stable isotope-labeled standard[10]

Table 2: Common Sample Preparation Techniques to Mitigate Ion Suppression

TechniquePrincipleAdvantageDisadvantageReference
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile) and removed by centrifugation.Simple and fast.Does not effectively remove phospholipids, which are a major source of ion suppression.[4][9]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases, separating them from matrix components.Can provide a cleaner extract than PPT.Can be labor-intensive and requires optimization of solvents.[1][10]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while matrix interferences are washed away.Provides the cleanest extracts and can reduce ion suppression significantly.More complex and costly than PPT or LLE.[1]

By understanding the causes of ion suppression and systematically troubleshooting with the appropriate experiments, researchers can develop robust and reliable LC-MS/MS methods for the quantification of Cefoperazone using this compound as an internal standard.

References

Technical Support Center: Cefoperazone & Cefoperazone-d5 Plasma Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Cefoperazone and its deuterated internal standard, Cefoperazone-d5, from plasma samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are experiencing low and inconsistent recovery for both Cefoperazone and this compound from plasma. What are the potential causes?

Low and variable recovery can stem from several factors throughout the sample preparation and analysis workflow. The most common culprits include:

  • High Protein Binding: Cefoperazone is known to be highly protein-bound in plasma (89%-92%).[1] Inefficient disruption of this binding during extraction is a primary cause of low recovery.

  • Suboptimal Extraction Method: The choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—and its specific parameters significantly impact recovery.

  • Analyte Instability: Degradation of Cefoperazone or this compound during sample handling, storage, or extraction can lead to lower than expected concentrations.

  • Sample Matrix Effects: Endogenous components in plasma can interfere with the extraction process or suppress the analyte signal during LC-MS/MS analysis.[2]

  • Procedural Losses: Analyte loss can occur at various steps, such as incomplete solvent evaporation, adsorption to container surfaces, or inefficient reconstitution.[3]

Q2: How can we improve recovery when using Protein Precipitation (PPT)?

Protein precipitation is a simple and common method, but its effectiveness can be enhanced.

  • Choice of Precipitant: Acetonitrile is a widely used and effective precipitant for Cefoperazone.[4][5] Methanol is another option that has been shown to work well.[6] Using acids like perchloric or trichloroacetic acid can sometimes lead to low analyte recovery due to co-precipitation.[7]

  • Precipitant-to-Plasma Ratio: A sufficient volume of cold organic solvent is crucial for efficient protein removal. A common starting point is a 3:1 ratio of acetonitrile to plasma.

  • Vortexing and Incubation: Ensure thorough mixing by vortexing immediately after adding the precipitant. Allowing the sample to incubate at a low temperature (e.g., -20°C) for a period can enhance protein precipitation.

  • Centrifugation: Use adequate g-force and duration to ensure a compact protein pellet and a clear supernatant.

Q3: What are the best practices for Liquid-Liquid Extraction (LLE) to maximize recovery?

LLE can yield high recovery rates if optimized correctly.

  • Solvent Selection: Ethyl acetate has been successfully used for the extraction of Cefoperazone from plasma, with recoveries reported to be greater than 87.3%.[8] The choice of extraction solvent is critical and should be based on the polarity and solubility of Cefoperazone.

  • pH Adjustment: The pH of the aqueous plasma sample can influence the ionization state of Cefoperazone and its partitioning into the organic solvent. Adjusting the pH to suppress the ionization of Cefoperazone may improve extraction efficiency.

  • Extraction Technique: Gentle but thorough mixing, such as repeated inversion of the extraction tube, is necessary to facilitate analyte transfer into the organic phase without forming a stable emulsion.

  • Evaporation and Reconstitution: The solvent evaporation step should be performed under a gentle stream of nitrogen at a controlled temperature to prevent analyte degradation. The choice of reconstitution solvent is also important for ensuring the complete dissolution of the extracted analytes.[3]

Q4: When should we consider Solid-Phase Extraction (SPE), and how can we optimize it?

SPE is a more selective sample preparation technique that can provide cleaner extracts and high recovery.[9][10]

  • Sorbent Selection: For Cefoperazone, a C18 sorbent is a common choice due to its nonpolar nature.[11]

  • Method Optimization: A typical SPE workflow involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes.[10] Each step needs to be optimized:

    • Conditioning: Pre-wetting the sorbent with an organic solvent followed by an aqueous solution to prepare it for sample loading.

    • Sample Loading: The flow rate during sample application can impact recovery. A slower flow rate generally allows for better retention of the analyte on the sorbent.[9]

    • Washing: The wash solvent should be strong enough to remove interferences without eluting the analytes of interest.

    • Elution: The elution solvent should be strong enough to desorb the analytes completely from the sorbent. Acetonitrile has been used effectively for the elution of Cefoperazone.[11]

  • Pre-treatment: A deproteinization step prior to SPE can improve the recovery of Cefoperazone. One study reported a recovery of 90% for Cefoperazone when a deproteinization step was included before SPE.[11]

Quantitative Data Summary

The following tables summarize reported recovery rates and experimental conditions for different extraction methods for Cefoperazone.

Table 1: Cefoperazone Recovery by Extraction Method

Extraction MethodSolvent/SorbentReported RecoveryReference
Liquid-Liquid ExtractionEthyl Acetate> 87.3%[8]
Solid-Phase ExtractionC1890% (with pre-deproteinization)[11]
Protein PrecipitationAcetonitrile84% - 90%[5]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate

This protocol is based on a method described for the simultaneous determination of Cefoperazone and Sulbactam in human plasma.[8]

  • Sample Preparation: To 200 µL of plasma in a centrifuge tube, add the internal standard solution (this compound).

  • Extraction: Add 1 mL of ethyl acetate.

  • Mixing: Vortex the tube for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) with Acetonitrile

This protocol is adapted from a method for the determination of Cefoperazone in plasma.[4][5]

  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 30 seconds.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.

  • Analysis: Inject an aliquot directly into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) with a C18 Cartridge

This protocol is based on a method for the determination of Cefoperazone in plasma.[11]

  • Sample Pre-treatment: Perform a protein precipitation step as described in Protocol 2.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow_LLE start Plasma Sample + This compound (IS) extraction Add Ethyl Acetate (LLE Solvent) start->extraction vortex Vortex Mix (1 min) extraction->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for Cefoperazone.

Experimental_Workflow_PPT start Plasma Sample + This compound (IS) precipitation Add Cold Acetonitrile (3:1 ratio) start->precipitation vortex Vortex Mix (30 sec) precipitation->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 rpm, 15 min) incubate->centrifuge transfer Collect Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Protein Precipitation (PPT) workflow for Cefoperazone.

Troubleshooting_Logic start Low/Inconsistent Recovery check_protein_binding Inefficient Protein Binding Disruption? start->check_protein_binding optimize_ppt Optimize PPT: - Increase solvent ratio - Colder incubation check_protein_binding->optimize_ppt Yes check_extraction_method Suboptimal Extraction Method? check_protein_binding->check_extraction_method No end Improved Recovery optimize_ppt->end optimize_lle Optimize LLE: - Adjust pH - Test different solvents check_extraction_method->optimize_lle Using LLE optimize_spe Optimize SPE: - Check sorbent - Adjust flow rates check_extraction_method->optimize_spe Using SPE check_procedural_loss Procedural Analyte Loss? check_extraction_method->check_procedural_loss No optimize_lle->end optimize_spe->end optimize_evaporation Optimize Evaporation/ Reconstitution: - Gentle N2 stream - Check solvent check_procedural_loss->optimize_evaporation Yes check_procedural_loss->end No optimize_evaporation->end

Caption: Troubleshooting logic for low Cefoperazone recovery.

References

Optimizing injection volume for Cefoperazone analysis with Cefoperazone-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of injection volume for the analysis of Cefoperazone using Cefoperazone-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is a typical injection volume for Cefoperazone analysis by LC-MS/MS?

A typical injection volume for Cefoperazone analysis in plasma or serum samples ranges from 5 µL to 20 µL.[1][2] The optimal volume depends on factors such as the concentration of the analyte, the sensitivity of the mass spectrometer, and the dimensions of the analytical column. It is recommended to start with a lower injection volume (e.g., 5 µL) and gradually increase it to achieve the desired sensitivity without compromising peak shape or system performance.[3]

Q2: How does increasing the injection volume affect the sensitivity of the analysis?

Increasing the injection volume generally leads to a proportional increase in the peak area and peak height, which can improve the sensitivity and lower the limit of quantification (LLOQ) of the assay. However, this relationship is linear only up to a certain point. Beyond the optimal volume, you may encounter issues like column overload and detector saturation, which can negatively impact accuracy and precision.[4]

Q3: What are the signs of column overload when optimizing injection volume?

Column overload can manifest in several ways. A primary indicator is a change in peak shape, most commonly peak fronting (where the front of the peak is less steep than the back).[3] Other signs include a decrease in retention time as the injection volume increases and a loss of resolution between Cefoperazone and other components in the sample.

Q4: How does the composition of the sample solvent impact the analysis when changing the injection volume?

The sample solvent should ideally be of similar or weaker strength than the initial mobile phase conditions.[5] Injecting a large volume of sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion, such as broadening or splitting. To mitigate these effects, it is best to dissolve or dilute your sample in the initial mobile phase.[6]

Q5: What is the role of the internal standard, this compound, in injection volume optimization?

The internal standard (IS), this compound, is crucial for correcting for variability in the analytical process, including variations in injection volume. Since the IS is added at a constant concentration to all samples and standards, it experiences similar effects from injection volume changes as the analyte. The use of an IS helps to ensure accurate and precise quantification, even with minor fluctuations in the injected volume.

Q6: Can the injection volume contribute to sample carryover? How can this be minimized?

Yes, higher injection volumes can sometimes contribute to carryover, where a small amount of the analyte from a high-concentration sample appears in a subsequent blank or low-concentration sample.[7] To minimize carryover, it is important to have an effective autosampler wash procedure. This typically involves using a strong solvent to rinse the needle and injection port between injections.[6] If carryover persists, reducing the injection volume may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of injection volume for Cefoperazone analysis.

Problem: After increasing the injection volume, I'm observing poor peak shapes (fronting or tailing).

  • Possible Cause 1: Column Overload. You may be injecting too much sample mass onto the column.

    • Solution: Reduce the injection volume. A general guideline is to keep the injection volume between 1% and 5% of the total column volume.[3]

  • Possible Cause 2: Incompatible Sample Solvent. The solvent in which your sample is dissolved may be too strong compared to your mobile phase.

    • Solution: Reconstitute your sample in a solvent that is weaker than or matches the initial mobile phase composition.[5]

  • Possible Cause 3: Column Degradation. The column's performance may have deteriorated.

    • Solution: If the issue persists with a reduced injection volume and appropriate sample solvent, try replacing the analytical column.[8]

Problem: The response of Cefoperazone is no longer linear after increasing the injection volume.

  • Possible Cause: Detector Saturation. The amount of analyte reaching the detector is exceeding its linear dynamic range.

    • Solution: Reduce the injection volume or dilute the samples with higher concentrations. Ensure that your calibration curve covers the expected concentration range of your samples.

Problem: I am observing significant carryover in my blank injections after running a high-concentration sample.

  • Possible Cause 1: Inadequate Autosampler Wash. The autosampler needle and injection path may not be sufficiently cleaned between injections.

    • Solution: Optimize the autosampler wash procedure. Use a wash solvent that is strong enough to dissolve Cefoperazone effectively (e.g., a high percentage of organic solvent). Increase the volume of the wash solvent and the duration of the wash cycle.[6]

  • Possible Cause 2: Adsorption in the System. Cefoperazone may be adsorbing to surfaces in the LC system.

    • Solution: If optimizing the wash procedure does not resolve the issue, consider reducing the injection volume for high-concentration samples. You can also try flushing the system with a strong solvent.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for injection.

LC-MS/MS Method

The following table summarizes a typical set of starting parameters for the LC-MS/MS analysis of Cefoperazone.

ParameterRecommended Condition
LC Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water[9][10]
Mobile Phase B 0.1% Formic acid in acetonitrile[9][10]
Flow Rate 0.3 mL/min[9][10]
Injection Volume 5-10 µL (to be optimized)[1][11]
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[12][13]
MRM Transitions Cefoperazone: m/z 646.1 → 396.2; this compound: m/z 651.1 → 401.2

Note: MRM transitions should be optimized for your specific instrument.

Quantitative Data Summary

Effect of Injection Volume on Peak Characteristics (Illustrative Data)

This table illustrates the expected impact of increasing injection volume on the chromatographic peak.

Injection Volume (µL)Peak Area (arbitrary units)Peak Height (arbitrary units)Peak Width (min)Peak Shape
250,00010,0000.10Symmetrical
5125,00025,0000.10Symmetrical
10250,00050,0000.11Symmetrical
20480,00095,0000.15Slight Fronting
30650,000110,0000.20Significant Fronting
Typical Method Validation Parameters for Cefoperazone Analysis

The following parameters are typical for a validated LC-MS/MS method for Cefoperazone in biological matrices.

ParameterTypical Range
Linearity Range 0.1 - 20 µg/mL[12][14]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[12][14]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 ppt Add Acetonitrile (Protein PPT) vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for Cefoperazone analysis from sample preparation to data acquisition.

G start Start Injection Volume Optimization inject_low Inject Low Volume (e.g., 2 µL) start->inject_low check_s_n S/N Ratio Acceptable? inject_low->check_s_n increase_vol Increase Injection Volume check_s_n->increase_vol No check_peak_shape Peak Shape Symmetrical? check_s_n->check_peak_shape Yes increase_vol->check_s_n check_linearity Response Linear? check_peak_shape->check_linearity Yes troubleshoot Troubleshoot: - Reduce Volume - Check Sample Solvent check_peak_shape->troubleshoot No optimal_vol Optimal Volume Found check_linearity->optimal_vol Yes check_linearity->troubleshoot No troubleshoot->increase_vol

Caption: Decision tree for optimizing injection volume in Cefoperazone analysis.

References

Reducing background noise in Cefoperazone-d5 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefoperazone-d5 LC-MS/MS analysis. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and reduce sources of background noise, thereby improving the sensitivity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my this compound LC-MS/MS analysis?

A1: Background noise in LC-MS/MS analysis can be broadly categorized into chemical noise and electronic noise.[1]

  • Chemical Noise: This is the most common source and arises from chemical species other than your analyte of interest entering the mass spectrometer.[1] Common sources include:

    • Mobile Phase: Impurities in solvents, water, and additives (e.g., formic acid, ammonium acetate) are a primary cause.[2][3][4] Using lower-purity, HPLC-grade solvents instead of LC-MS-grade solvents can introduce significant background ions.[2][3] Microbial growth in solvent reservoirs can also contribute.[4][5]

    • Sample Matrix: Endogenous components from biological samples (e.g., phospholipids, salts) can cause ion suppression or enhancement and contribute to background noise.[6][7]

    • System Contamination: Leaching of plasticizers (e.g., phthalates) from tubing and solvent bottles, column bleed from the HPLC column, and residues from previous analyses can all elevate the baseline.[4] Detergents or other cleaning agents used on glassware are also a frequent source of contamination.[2][8]

    • Environmental Contamination: Compounds from the laboratory air, or contaminants introduced from skin or hair during sample handling, can appear in your analysis.[4]

  • Electronic Noise: This originates from the electronic components of the mass spectrometer itself, such as the detector and signal processing electronics.[9][10] While modern instruments have very low electronic noise, it can become a factor at the limits of detection.[11]

Q2: How can I distinguish between chemical and electronic noise?

A2: A simple diagnostic test can help differentiate between the two:

  • Turn off the electrospray ionization (ESI) source voltage and stop the flow of the mobile phase into the mass spectrometer.[9]

  • Observe the baseline noise.

    • If the noise level drops significantly or disappears, it is likely chemical noise originating from your mobile phase, LC system, or sample.[9]

    • If the noise persists, it is likely electronic noise originating from the instrument's electronics.[9]

Chemical noise is often characterized by signals at specific m/z values, whereas electronic noise is typically more random.[9]

Q3: My baseline is consistently high. What is the first thing I should check?

A3: The first and most common culprit for a high, constant baseline is the purity of the mobile phase .[12]

  • Ensure you are using high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives.[2][3] HPLC-grade solvents are not suitable for sensitive LC-MS analysis as they contain impurities that increase background noise.[3]

  • Prepare fresh mobile phases daily to prevent microbial growth.[5]

  • If you suspect contamination from your solvent reservoirs, try running the system with a fresh bottle of LC-MS grade solvent connected directly to the pump, bypassing the reservoir.

Q4: Can my sample preparation method contribute to background noise?

A4: Absolutely. The goal of sample preparation is to remove interfering matrix components, which are a major source of background noise and ion suppression.[2][10]

  • Protein Precipitation (PPT): While fast and simple, this method is less effective at removing phospholipids, which are a major cause of ion suppression in plasma samples.[6]

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[6]

  • Solid-Phase Extraction (SPE): This is a very powerful technique that can provide the cleanest extracts by combining sample cleanup with analyte concentration, leading to significantly lower matrix effects and background noise.[6][13]

Choosing the right sample preparation technique is critical for minimizing noise and achieving low detection limits.[13]

Systematic Troubleshooting Guide

High background noise can obscure your analyte signal and compromise the sensitivity of your assay.[5] Follow this systematic guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for High Background Noise

TroubleshootingWorkflow Start High Background Noise Observed CheckMS Step 1: Isolate the MS - Stop LC Flow - Infuse clean solvent (e.g., 50:50 ACN:H2O) Start->CheckMS NoisePersists Noise Persists? CheckMS->NoisePersists ElectronicIssue Potential Electronic Noise or MS Contamination - Clean ion source - Run diagnostics - Contact service engineer NoisePersists->ElectronicIssue Yes NoiseGone Noise Disappears? NoisePersists->NoiseGone No ProblemSolved Problem Resolved ElectronicIssue->ProblemSolved CheckLC Step 2: Evaluate LC System - Reconnect LC (no column) - Flow fresh mobile phase NoiseGone->CheckLC Yes NoiseReturnsLC Noise Returns? CheckLC->NoiseReturnsLC MobilePhaseIssue Mobile Phase or LC Contamination - Use fresh LC-MS grade solvents - Flush pumps and lines - Check for leaks NoiseReturnsLC->MobilePhaseIssue Yes CheckColumn Step 3: Evaluate Column - Install column - Equilibrate and run blank gradient NoiseReturnsLC->CheckColumn No MobilePhaseIssue->ProblemSolved NoiseReturnsColumn Noise Returns? CheckColumn->NoiseReturnsColumn ColumnIssue Column Contamination or Bleed - Wash column with strong solvent - Replace with new column NoiseReturnsColumn->ColumnIssue Yes SampleIssue Step 4: Evaluate Sample - Inject solvent blank - Inject extracted blank matrix - Inject sample NoiseReturnsColumn->SampleIssue No ColumnIssue->ProblemSolved SampleIssue->ProblemSolved

Caption: A step-by-step workflow for isolating the source of background noise.

Step 1: Isolate the Mass Spectrometer

The first step is to determine if the noise is originating from the mass spectrometer itself or the LC system.

  • Procedure: Disconnect the LC from the MS. Using a clean syringe and new tubing, infuse a fresh, high-purity solvent mixture (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid) directly into the MS.

  • Analysis:

    • Noise Persists: This points towards contamination within the MS ion source or an electronic issue.[14] The ion transfer tube or other source components may need cleaning.[9][14] If cleaning does not resolve the issue, it may be electronic, requiring a service engineer.

    • Noise Disappears: The noise is coming from the LC system, mobile phase, or your samples.[15] Proceed to Step 2.

Step 2: Evaluate the LC System and Mobile Phase

Contamination from solvents and the fluidic path is a very common cause of high background.

  • Procedure: Reconnect the LC to the MS but bypass the column (use a union or restriction capillary).[14] Pump freshly prepared LC-MS grade mobile phase through the system.

  • Analysis:

    • Noise Returns: The contamination is in your mobile phase or the LC system (e.g., contaminated solvent lines, pump seals, or degasser).[5] Prepare new mobile phases from fresh, unopened LC-MS grade reagents.[12] Flush the entire LC system thoroughly.

    • Noise is Gone: The mobile phase and LC system are clean. The noise is likely originating from the column or the sample. Proceed to Step 3.

Step 3: Evaluate the HPLC Column

The column can trap contaminants from previous injections or exhibit "column bleed," where the stationary phase breaks down and elutes.

  • Procedure: Install the column and run your typical gradient with no injection (a blank run).

  • Analysis:

    • Noise Returns: The column is the source of contamination. Try flushing the column with a strong solvent. If the noise persists, the column may be irreversibly contaminated or at the end of its life and should be replaced.[14]

    • Noise is Gone: The column is not the primary source. The issue likely lies with your sample or the injection process. Proceed to Step 4.

Step 4: Evaluate the Sample and Injection Process

If all other sources have been eliminated, the noise is being introduced with your sample.

  • Procedure: Inject a series of blanks: first, a solvent blank (your reconstitution solvent), then an extracted blank matrix (e.g., plasma processed through your sample preparation method).

  • Analysis: This will help pinpoint the origin of contamination. It could be from the sample matrix itself, the collection tubes, pipette tips, or reagents used during sample preparation.[2] Re-evaluate your sample preparation method to improve cleanup.[6]

Diagram: Potential Contamination Points in the Analytical Workflow

ContaminationSources cluster_prep Sample Handling & Preparation cluster_lc LC System cluster_ms MS System SampleCollection Sample Collection (Tubes, Additives) SamplePrep Sample Preparation (Solvents, Reagents, Plastics) SampleCollection->SamplePrep Reconstitution Reconstitution (Solvent Purity) SamplePrep->Reconstitution MobilePhase Mobile Phase (Solvents, Additives, Bottles) LCSystem LC Hardware (Tubing, Seals, Degasser) Reconstitution->LCSystem MobilePhase->LCSystem Column Column (Bleed, Contamination) LCSystem->Column IonSource Ion Source (Spray Needle, Capillary) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer

Caption: Common points where contaminants can be introduced into the LC-MS/MS system.

Data & Protocols

Table 1: Impact of Solvent Grade on Background Noise

This table summarizes hypothetical data illustrating the significant impact that solvent purity has on the signal-to-noise ratio (S/N) and baseline intensity in LC-MS analysis. Using higher purity solvents is a critical step in reducing background noise.[2][3]

Solvent GradeMobile Phase CompositionBaseline Intensity (counts)Analyte Signal (counts)S/N Ratio
HPLC Grade50% Acetonitrile / 50% Water + 0.1% Formic Acid5.0 x 10⁵2.5 x 10⁶5
LC-MS Grade 50% Acetonitrile / 50% Water + 0.1% Formic Acid 1.0 x 10⁴ 2.5 x 10⁶ 250

Data is illustrative and demonstrates the principle that higher purity solvents lead to lower baseline noise and improved S/N.[3]

Experimental Protocol: this compound Analysis in Human Plasma

This protocol is adapted from established methods for Cefoperazone in biological matrices and serves as a starting point for method development.[16][17]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., Cefuroxime, 1 µg/mL).[16]

  • Vortex for 30 seconds.

  • Add 500 µL of ethyl acetate.[16]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 Column (e.g., Waters Xterra C18, 50 x 2.1 mm, 3.5 µm)[16]
Mobile Phase A 0.1% Formic Acid in Water[18]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[18]
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min
Injection Volume 5 µL
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[16]
MRM Transitions Cefoperazone: m/z 644.1 → 528.0[16]this compound: To be determined empirically (expect m/z 649.1 → 533.0)IS (Cefuroxime): m/z 423.0 → 362.0[16]
Key MS Settings Settings such as capillary voltage, cone voltage, and collision energy should be optimized for the specific instrument and analyte.

References

Ensuring linearity and accuracy with Cefoperazone-d5 calibration curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure the linearity and accuracy of Cefoperazone-d5 calibration curves in bioanalytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may encounter during the quantification of Cefoperazone using a this compound internal standard.

Q1: Why is my calibration curve for Cefoperazone showing non-linearity, particularly at the upper concentration range?

A1: Non-linearity in the upper range of a calibration curve is a common observation in LC-MS/MS analysis.[1][2] Several factors can contribute to this phenomenon:

  • Detector Saturation: The most frequent cause is the saturation of the mass spectrometer's detector at high analyte concentrations. When the number of ions hitting the detector exceeds its capacity, the response is no longer proportional to the concentration.[2]

  • Ion Source Saturation/Matrix Effects: At high concentrations, the efficiency of the electrospray ionization (ESI) process can decrease. This can be due to competition for ionization between analyte molecules, the internal standard, and matrix components, leading to a plateau in the signal response.[1][2]

  • Internal Standard Response Variation: If the fixed concentration of this compound is too high, it might fall outside its own linear range, causing inaccuracies in the peak area ratio calculations.[3] Conversely, a very high concentration of the analyte (Cefoperazone) can sometimes suppress the ionization of the internal standard.[4]

  • Formation of Adducts or Dimers: At high concentrations, Cefoperazone may form dimers or adducts (e.g., sodium adducts), which are not monitored by the primary MRM transition, leading to a loss of signal proportionality.[1]

Troubleshooting Steps:

  • Extend the Dilution Range: Dilute the highest concentration standards and re-inject. If linearity is restored at a lower concentration, detector saturation is the likely cause.

  • Optimize MS Detector Settings: If possible, reduce the detector gain or use a less intense, secondary MRM transition for Cefoperazone at higher concentrations to avoid saturation.[2]

  • Evaluate Internal Standard Concentration: Ensure the response of this compound is well within the linear range of the detector across all calibration points. It may be necessary to adjust its concentration.

  • Modify the Calibration Model: If non-linearity is persistent and reproducible, consider using a weighted (1/x or 1/x²) linear regression or a quadratic regression model.[1][2] Regulatory guidelines (FDA and EMA) provide criteria for the use of such models.[5][6][7]

Q2: My calibration curve has a poor correlation coefficient (r² < 0.99) and the accuracy at the Lower Limit of Quantification (LLOQ) is outside the acceptable range (e.g., >±20%). What are the potential causes?

A2: Poor performance at the LLOQ and overall high variability are often linked to issues with sensitivity, sample preparation, or chromatography.

  • Insufficient Sensitivity: The signal-to-noise ratio at the LLOQ may be too low for accurate and precise integration.

  • Sample Preparation In-precision: Inconsistent recovery during extraction steps (e.g., liquid-liquid extraction or protein precipitation) can introduce significant variability, especially at low concentrations.

  • Chromatographic Issues: Poor peak shape (e.g., tailing or fronting), broad peaks, or interference from matrix components co-eluting with the analyte can compromise integration accuracy.

  • Adsorption: Cefoperazone may adsorb to plasticware (e.g., pipette tips, vials) or parts of the LC system, leading to sample loss, which is more pronounced at lower concentrations.

Troubleshooting Steps:

  • Optimize Sample Extraction: Re-evaluate the extraction procedure to ensure consistent and high recovery. Ensure complete evaporation and reconstitution if these steps are used.

  • Improve Chromatography:

    • Ensure the analytical column is not degraded.

    • Optimize the mobile phase composition and gradient to improve peak shape and resolve Cefoperazone from any interferences.

    • Inject a blank matrix sample to check for interferences at the retention time of Cefoperazone and this compound.

  • Enhance MS Sensitivity: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the Cefoperazone MRM transition to maximize signal response.

  • Minimize Adsorption: Use low-adsorption vials and pipette tips. Sometimes, adding a small amount of organic solvent to the sample matrix can help reduce non-specific binding.

Q3: I am observing a significant peak for Cefoperazone in my blank matrix samples (blank + IS). What should I investigate?

A3: A response in a blank sample indicates contamination or an analytical interference.

  • Carryover: Analyte from a high-concentration sample may carry over to the subsequent injection. This is common in autosamplers and on analytical columns.

  • Contamination: The blank matrix itself, the reconstitution solvent, or the internal standard (this compound) solution may be contaminated with Cefoperazone.

  • Isotopic Contribution (Crosstalk): The this compound internal standard may contain a small percentage of the non-deuterated Cefoperazone (d0). While typically minor, this can become significant if a high concentration of the IS is used.

Troubleshooting Steps:

  • Diagnose Carryover: Inject a blank solvent sample immediately after the highest calibration standard. If a peak is observed, carryover is occurring. Improve the autosampler wash method by using a stronger solvent or increasing the wash volume/time.

  • Check for Contamination:

    • Analyze a sample of the reconstitution solvent alone.

    • Prepare and extract a blank matrix sample without adding the internal standard.

    • Analyze the this compound spiking solution directly (after appropriate dilution) to check for the presence of Cefoperazone.

  • Assess Isotopic Contribution: While difficult to eliminate, its impact can be minimized by using an IS with high isotopic purity and ensuring the response from this contribution is less than 20% of the LLOQ response, as per regulatory guidelines.

Data Presentation

Effective method troubleshooting relies on careful data analysis. The tables below illustrate typical data for an acceptable calibration curve versus one with common issues.

Table 1: Example LC-MS/MS Parameters for Cefoperazone Analysis

ParameterCefoperazone (Analyte)This compound (Internal Standard)
Ionization Mode ESI NegativeESI Negative
Precursor Ion (Q1) m/z 644.1m/z 649.1
Product Ion (Q3) m/z 528.0m/z 533.0
Dwell Time 100 ms100 ms
Collision Energy (CE) -25 eV-25 eV
Internal Standard Conc. 100 ng/mLN/A
Note: These values are illustrative and require optimization on the specific instrument used.[8][9]

Table 2: Comparison of Ideal vs. Problematic Calibration Curve Data

Nominal Conc. (ng/mL) Analyte Area IS Area Area Ratio Calculated Conc. (ng/mL) Accuracy (%) Comment
Ideal Curve
1 (LLOQ)1,550510,0000.00301.05105.0%
57,800515,0000.01514.9899.6%
5076,500512,0000.149450.1100.2%
500755,000505,0001.4950498.599.7%
1000 (ULOQ)1,510,000508,0002.9724995.199.5%
Problematic Curve (High-End Non-Linearity)
1 (LLOQ)1,580513,0000.00311.02102.0%
57,950518,0000.01535.05101.0%
5077,100515,0000.149750.2100.4%
500715,000508,0001.4075468.593.7%Negative Bias
1000 (ULOQ)1,150,000510,0002.2549750.175.0%Severe Negative Bias

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards in Human Plasma

This protocol describes the preparation of calibration standards by spiking Cefoperazone into a biological matrix.

  • Materials:

    • Cefoperazone reference standard

    • This compound internal standard

    • Control human plasma (screened blank)

    • Methanol or Acetonitrile (LC-MS grade)

    • Volumetric flasks, precision pipettes, and low-adsorption microcentrifuge tubes

  • Preparation of Stock Solutions:

    • Cefoperazone Primary Stock (1 mg/mL): Accurately weigh 10 mg of Cefoperazone reference standard and dissolve in 10.0 mL of methanol in a volumetric flask.

    • This compound Internal Standard (IS) Stock (1 mg/mL): Prepare similarly to the Cefoperazone stock.

    • IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50:50 methanol:water. This will be used to spike all samples and standards.

  • Preparation of Cefoperazone Spiking Solutions:

    • Perform serial dilutions of the Cefoperazone Primary Stock solution with 50:50 methanol:water to prepare a series of working standard solutions. These solutions will be used to spike the blank plasma.[10][11]

  • Spiking into Plasma to Create Calibration Standards:

    • Label microcentrifuge tubes for each calibration level (e.g., Blank, Zero, LLOQ, Cal 2... ULOQ).

    • For each level, pipette 95 µL of blank human plasma into the corresponding tube.

    • Add 5 µL of the appropriate Cefoperazone spiking solution to each tube to achieve the final desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The total volume of spiking solution should not exceed 5-10% of the plasma volume to avoid altering the matrix significantly.[10]

    • For the "Zero" sample, add 5 µL of 50:50 methanol:water (the dilution solvent).

    • For the "Blank" sample, add 10 µL of 50:50 methanol:water (no analyte or IS will be added until the extraction step).

  • Sample Processing (Example: Protein Precipitation):

    • To each 100 µL standard (and unknown samples), add 20 µL of the IS Working Solution (1 µg/mL), except for the "Blank" sample. Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common issues with calibration curves.

G start Poor Calibration Curve (Non-Linearity or Inaccuracy) check_high Check ULOQ & High Conc. Accuracy < 85%? start->check_high Evaluate High End check_low Check LLOQ Accuracy < 80%? start->check_low Evaluate Low End check_all Random Inaccuracy Across Curve? start->check_all Evaluate Overall Fit check_high->check_low No cause_sat Potential Cause: Detector/Ion Source Saturation check_high->cause_sat Yes check_low->check_all No cause_sens Potential Cause: Poor Sensitivity / Integration check_low->cause_sens Yes cause_prep Potential Cause: Inconsistent Sample Prep check_all->cause_prep Yes action_sat Action: 1. Dilute & Re-inject ULOQ 2. Use Weighted Regression (1/x²) 3. Reduce Detector Gain cause_sat->action_sat action_sens Action: 1. Optimize MS Source Parameters 2. Check Peak Integration 3. Assess Sample Cleanup cause_sens->action_sens action_prep Action: 1. Review Pipetting Technique 2. Check Solution Stability 3. Verify IS Addition cause_prep->action_prep G center Root Causes of Inaccurate Results sub_lc LC System center->sub_lc sub_ms MS System center->sub_ms sub_prep Sample Prep center->sub_prep sub_data Data Processing center->sub_data lc1 Poor Peak Shape sub_lc->lc1 lc2 Retention Time Drift sub_lc->lc2 lc3 Column Degradation sub_lc->lc3 ms1 Source Contamination sub_ms->ms1 ms2 Detector Saturation sub_ms->ms2 ms3 Incorrect MRM Settings sub_ms->ms3 prep1 Pipetting Error sub_prep->prep1 prep2 Analyte Instability sub_prep->prep2 prep3 Inconsistent Recovery sub_prep->prep3 prep4 Contamination sub_prep->prep4 data1 Incorrect Integration sub_data->data1 data2 Wrong Regression Model sub_data->data2

References

Validation & Comparative

Validation of a bioanalytical method for Cefoperazone using Cefoperazone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioanalytical methods for the quantification of Cefoperazone in biological matrices. We present a detailed examination of a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Cefoperazone-d5, and compare its performance against alternative analytical techniques, including LC-MS/MS with a non-deuterated internal standard and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The accurate measurement of Cefoperazone, a third-generation cephalosporin antibiotic, in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of bioanalytical method can significantly impact the reliability and accuracy of the results. This guide offers a detailed overview of the experimental protocols and performance characteristics of various methods to aid in the selection of the most appropriate technique for your research needs.

Method Performance Comparison

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS. This is due to its ability to effectively compensate for variability in sample preparation and matrix effects, leading to high accuracy and precision. The following tables summarize the performance characteristics of the this compound LC-MS/MS method alongside alternative approaches.

Method Internal Standard Linearity Range (µg/mL) Lower Limit of Quantification (LLOQ) (µg/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LC-MS/MS This compound2.40 - 240.00[1]2.40[1]1.4 - 9.3[1]2.1 - 7.2[1]89.1 - 112.4[1]
LC-MS/MS Cefuroxime0.1 - 20[2]0.1[2]< 8.39[2]< 8.39[2]> 87.3 (Recovery)[2]
HPLC-UV None0.4 - 100[3]0.4[3]Within acceptance criteriaWithin acceptance criteria95 - 106 (Recovery)[3]

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This method provides high selectivity and sensitivity for the quantification of Cefoperazone in human plasma.

a) Sample Preparation (Protein Precipitation) [1]

  • To 50 µL of blank plasma, add 50 µL of the mixed working solution of Cefoperazone and this compound.

  • Precipitate the plasma proteins by adding methanol.

  • Vortex the mixture for 5 minutes.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for injection into the LC-MS/MS system.

b) Liquid Chromatography [1]

  • Column: BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution is performed over a 6-minute run time.

  • Flow Rate: 0.3 mL/min

c) Mass Spectrometry [1]

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Monitored Transitions:

    • Cefoperazone: m/z 644.1 → 528.0 (Precursor ion → Product ion)[2]

    • This compound: The precursor ion would be approximately m/z 649.1, with the specific product ion to be determined during method development, likely maintaining the same neutral loss as the unlabeled compound.

Bioanalytical_Workflow_Cefoperazone_d5 cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC Inject MSMS Tandem Mass Spectrometry (ESI) LC->MSMS Data Data Acquisition & Quantification MSMS->Data Result Cefoperazone Concentration Data->Result

Caption: Bioanalytical workflow for Cefoperazone using a deuterated internal standard.

Alternative Method 1: LC-MS/MS with Cefuroxime Internal Standard

This method offers a viable alternative when a deuterated internal standard for the analyte is not available.

a) Sample Preparation (Liquid-Liquid Extraction) [2]

  • To a plasma sample, add the internal standard, Cefuroxime.

  • Perform liquid-liquid extraction using ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

b) Liquid Chromatography [2]

  • Column: Waters Xterra C18

  • Mobile Phase: Specific composition to be optimized, typically a mixture of an aqueous buffer and an organic solvent.

  • Run Time: Approximately 3.5 minutes.

c) Mass Spectrometry [2]

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Monitored Transitions:

    • Cefoperazone: m/z 644.1 → 528.0

    • Cefuroxime (IS): m/z 423.0 → 362.0

Alternative Method 2: HPLC-UV

A more accessible and cost-effective method, though generally less sensitive and selective than LC-MS/MS.

a) Sample Preparation Sample preparation can range from simple protein precipitation to more complex liquid-liquid or solid-phase extraction, depending on the required sensitivity and cleanliness of the sample.

b) High-Performance Liquid Chromatography [3]

  • Column: SS Wakosil II- C18 (250 mm × 4.6 mm i.d., 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH 6.8) and methanol (3:1 v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 254 nm.

Discussion

The choice of a bioanalytical method is a critical decision in the drug development process. For definitive quantification of Cefoperazone, the LC-MS/MS method with a deuterated internal standard (this compound) is superior due to its ability to minimize the impact of matrix effects and procedural variations, thereby providing the highest level of accuracy and precision.[1]

The use of a non-isotopically labeled internal standard, such as Cefuroxime, in an LC-MS/MS method is a suitable alternative and can provide reliable data, although it may not perfectly mimic the behavior of the analyte during sample processing and ionization.[2]

HPLC-UV methods, while being more widely available and less expensive to operate, generally exhibit lower sensitivity and are more susceptible to interferences from endogenous matrix components compared to LC-MS/MS.[4][5] However, for applications where high sensitivity is not a prerequisite, a well-validated HPLC-UV method can be a robust and reliable option.[3]

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the study, including the desired level of sensitivity and accuracy, the available instrumentation, and regulatory requirements.

References

Cefoperazone-d5 Versus Other Internal Standards: A Comparative Guide for Cefoperazone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal internal standard for the quantitative analysis of Cefoperazone, this guide provides a data-driven comparison of Cefoperazone-d5 and other commonly used alternatives. The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in bioanalytical methods. This guide presents experimental data and detailed protocols to inform your decision-making process.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and improving the reliability of quantification. A stable isotope-labeled (SIL) internal standard, such as this compound, is theoretically the gold standard due to its physicochemical properties being nearly identical to the analyte. This guide compares the performance of this compound with a commonly used structural analog internal standard, Cefuroxime.

Performance Data Comparison

The following tables summarize the key performance metrics for the analysis of Cefoperazone using this compound and Cefuroxime as internal standards, based on data from published studies.

Table 1: Performance Characteristics of Cefoperazone Analysis with this compound as Internal Standard (LC-MS/MS)
ParameterPerformance Data
Linearity RangeNot explicitly stated, but LLOQ is 0.05 µg/mL
Accuracy89.1% to 112.4%
Intra-day Precision1.4% to 9.3%
Inter-day Precision2.1% to 7.2%
Extraction Recovery90.1% to 109.2%
Matrix Effect93.1% to 105.8%
Lower Limit of Quantification (LLOQ)0.05 µg/mL

Data extracted from a study on the simultaneous determination of 18 antibacterial drugs in human plasma[1][2].

Table 2: Performance Characteristics of Cefoperazone Analysis with Cefuroxime as Internal Standard (HPLC-PDA and LC-MS/MS)
ParameterHPLC-PDALC-MS/MS
Linearity Range2.5 - 250 µg/mL (r = 0.999)0.1 - 20 µg/mL
AccuracyWithin ±15% of nominal concentrationNot explicitly stated, but precision is within 8.39%
Intra-day Precision≤ 15%Within 8.39%
Inter-day Precision≤ 15%Within 8.39%
Extraction RecoveryNot explicitly stated> 87.3%
Matrix EffectNot applicable for HPLC-PDANot explicitly stated
Lower Limit of Quantification (LLOQ)5 µg/mL0.1 µg/mL

Data for HPLC-PDA is from a study on the determination of Cefoperazone and Sulbactam in dried blood spots[3][4]. Data for LC-MS/MS is from a study on the simultaneous determination of Cefoperazone and Sulbactam in plasma[5].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cefoperazone Analysis using this compound as Internal Standard (LC-MS/MS)

Sample Preparation: A protein precipitation method was employed. To a plasma sample, methanol containing the internal standard, this compound, was added. The mixture was vortexed and then centrifuged to precipitate proteins. The supernatant was collected for LC-MS/MS analysis.

Chromatographic Conditions:

  • Instrument: Ultra-performance liquid chromatography system.

  • Column: BEH C18 column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Cefoperazone: Not explicitly stated in the provided abstract.

  • MRM Transition for this compound: Not explicitly stated in the provided abstract.

Cefoperazone Analysis using Cefuroxime as Internal Standard (LC-MS/MS)

Sample Preparation: A liquid-liquid extraction was performed. The internal standard, Cefuroxime, was added to human plasma samples. The samples were then extracted with ethyl acetate. The organic layer was separated, evaporated to dryness, and the residue was reconstituted for injection.

Chromatographic Conditions:

  • Instrument: Liquid chromatography system.

  • Column: Waters Xterra C18 column.

  • Run Time: 3.5 minutes.

Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Selected Reaction Monitoring (SRM).

  • SRM Transition for Cefoperazone: m/z 644.1 → 528.0.

  • SRM Transition for Cefuroxime (IS): m/z 423.0 → 362.0.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for Cefoperazone analysis using both this compound and Cefuroxime as internal standards.

G Experimental Workflow with this compound plasma Plasma Sample add_is Add this compound (IS) in Methanol plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms UPLC-MS/MS Analysis supernatant->lcms G Experimental Workflow with Cefuroxime plasma Plasma Sample add_is Add Cefuroxime (IS) plasma->add_is lle Liquid-Liquid Extraction with Ethyl Acetate add_is->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

References

A Comparative Guide to the Inter-Laboratory Bioanalysis of Cefoperazone Using Cefoperazone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods for the quantification of Cefoperazone in biological matrices, with a specific focus on the use of its deuterated stable isotope, Cefoperazone-d5, as an internal standard (IS). While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to serve as a practical reference for method development and validation.

The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative bioanalysis. It accurately corrects for variations in sample preparation, chromatography, and mass spectrometric ionization, ensuring the highest accuracy and precision.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of different published LC-MS/MS methods for Cefoperazone analysis. This comparative data highlights the achievable sensitivity, precision, and accuracy.

Parameter Method A Method B Method C
Biological Matrix Human PlasmaHuman Plasma (Free)Dried Blood Spot (DBS)
Internal Standard Cefuroxime[1]Ceftiofur[2]Cefuroxime[3][4]
Linearity Range (µg/mL) 0.1 - 20[1][5]0.005 - 5[2]2.5 - 250[3][4]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[1]0.005 µg/mL[2]5 µg/mL[3][4]
Intra-day Precision (%CV) < 8.39%[1]< 9.0%[2]Not Reported
Inter-day Precision (%CV) < 8.39%[1]< 9.0%[2]Not Reported
Accuracy Not explicitly stated91.5% - 105.0%[2]Not Reported
Recovery > 87.3%[1][5]92.9% - 95.9%[2]Not Reported
Sample Preparation Liquid-Liquid Extraction[1]Ultrafiltration[2]Liquid-Liquid Extraction[3][4]

Note: While this compound is the ideal internal standard, the presented studies utilized structural analogs. The principles and expected performance remain comparable.

Detailed Experimental Protocol: A Representative LC-MS/MS Method

This section details a typical protocol for the bioanalysis of Cefoperazone in plasma using protein precipitation, a common, rapid, and effective sample preparation technique. The use of this compound as the internal standard is incorporated into this representative workflow.

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used method to efficiently remove proteins from biological samples before LC-MS/MS analysis.

  • Objective: To remove interfering proteins from the plasma sample.

  • Procedure:

    • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[6]

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

    • Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[7]

    • Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

Chromatographic Conditions
  • Objective: To chromatographically separate Cefoperazone and this compound from other matrix components.

  • Typical Setup:

    • HPLC System: A standard UHPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., Waters Xterra C18, 50 mm x 2.1 mm, 3.5 µm).[1]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.[8]

    • Gradient Elution: A gradient is typically used to ensure good peak shape and separation. For example:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: Ramp to 95% B

      • 2.5-3.0 min: Hold at 95% B

      • 3.0-3.1 min: Return to 5% B

      • 3.1-4.0 min: Equilibrate at 5% B

    • Injection Volume: 5-10 µL.

    • Column Temperature: 35-40 °C.

Mass Spectrometry Conditions
  • Objective: To detect and quantify Cefoperazone and this compound.

  • Typical Setup:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), often in negative mode for Cefoperazone.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cefoperazone: m/z 644.1 → 528.0[1][5]

      • This compound: m/z 649.1 → 533.0 (Predicted, based on a +5 Da shift on the precursor and the main product ion)

    • Key Parameters: Gas temperatures, gas flows, and collision energies must be optimized for the specific instrument to maximize signal intensity.

Visualized Workflows

The following diagrams illustrate the key processes in the bioanalysis of Cefoperazone.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Add_ACN Add Acetonitrile (3:1 v/v) Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into HPLC Supernatant->Inject Analysis Separate C18 Column Separation Inject->Separate Detect Mass Spectrometry (MRM) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify Processing

Caption: Bioanalytical workflow for Cefoperazone in plasma.

G cluster_performance Performance Characteristics Validation Bioanalytical Method Validation (ICH/FDA Guidelines) Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Cefoperazone-d5 as an Internal Standard: A Comparative Guide to Enhancing Accuracy and Precision in Cefoperazone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Cefoperazone is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled (SIL) internal standard, such as Cefoperazone-d5, is widely regarded as the gold standard for achieving the highest levels of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comparative analysis of analytical methodologies, underscoring the benefits of employing this compound.

The ideal internal standard (IS) co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation and analysis. This ensures that any variations, such as extraction loss or matrix effects, are mirrored by the internal standard and subsequently corrected for in the final calculation. This compound, being structurally identical to Cefoperazone with the exception of five deuterium atoms, offers the closest possible approximation to this ideal, thereby minimizing analytical variability and enhancing data reliability.

While direct comparative studies detailing the performance of this compound against other internal standards are not extensively published, the well-documented advantages of SIL internal standards in bioanalysis provide a strong theoretical and practical foundation for its use.

Comparative Analysis of Analytical Methods

To illustrate the impact of internal standard selection on assay performance, this guide compares data from published methods for Cefoperazone quantification that utilize a structural analog as an internal standard versus those that do not employ an internal standard.

Parameter Method with Structural Analog IS (Cefuroxime) [1][2]Method without Internal Standard [3][4]
Linearity (r²) > 0.990.9993
Accuracy (% Recovery) > 87.3%98-102%
Precision (CV%) < 8.39%0.34-0.92% (Repeatability)
Lower Limit of Quantification (LLOQ) 0.1 µg/mL12.24 µg/mL
Matrix Human PlasmaPharmaceutical Dosage Forms

Note: The performance metrics for the method without an internal standard were determined in a less complex matrix (pharmaceutical dosage forms) compared to human plasma, which may contribute to the high reported accuracy and precision. In complex biological matrices like plasma, the use of an internal standard is crucial to mitigate significant matrix effects.

The this compound Advantage: A Logical Comparison

The choice of internal standard significantly influences the robustness and reliability of a bioanalytical method. A stable isotope-labeled internal standard like this compound is expected to provide superior performance compared to a structural analog or no internal standard, primarily by more effectively compensating for matrix effects and variability in sample processing.

G cluster_0 Analytical Approaches for Cefoperazone Quantification cluster_1 Expected Performance Outcomes No_IS No Internal Standard High_Var High Variability (Lower Accuracy & Precision) No_IS->High_Var Susceptible to matrix effects & procedural errors SA_IS Structural Analog IS (e.g., Cefuroxime) Mod_Var Moderate Variability (Good Accuracy & Precision) SA_IS->Mod_Var Compensates for some variability, but differences in physiochemical properties can lead to error SIL_IS This compound (SIL IS) Low_Var Low Variability (Highest Accuracy & Precision) SIL_IS->Low_Var Co-elutes and behaves identically to analyte, providing the most effective normalization G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound IS Sample->Spike_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject Sample Evap_Recon->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

References

Cefoperazone-d5 for cross-validation of different analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. When quantifying cefoperazone, a third-generation cephalosporin antibiotic, in biological matrices, the choice of analytical technique and the use of an appropriate internal standard are critical. This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and highlights the pivotal role of Cefoperazone-d5 as an internal standard for cross-validation.

Stable isotopically labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2][3] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This co-elution and similar ionization response allow for effective compensation for matrix effects and variations in extraction efficiency, leading to more accurate and precise results.[3][4]

Cross-validation is the process of comparing two or more bioanalytical methods to ensure they provide equivalent results. This is crucial when transferring methods between laboratories, changing analytical techniques, or when data from different studies needs to be compared.[5][6] Using a well-characterized internal standard like this compound in an LC-MS/MS method provides a robust benchmark against which other methods, such as HPLC-UV, can be validated.

Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of representative HPLC-UV and LC-MS/MS methods for the quantification of cefoperazone. The LC-MS/MS method incorporates the use of a stable isotopically labeled internal standard, exemplified here by the conceptual use of this compound.

Parameter HPLC-UV Method LC-MS/MS Method (with this compound) Reference
Linearity Range 0.4 - 100 µg/mL0.1 - 20 µg/mL[7][8]
Limit of Detection (LOD) 0.2 µg/mLNot explicitly stated, but LLOQ is lower[8]
Lower Limit of Quantification (LLOQ) 0.4 µg/mL0.1 µg/mL[7][8]
Accuracy (% Recovery) 95 - 106%> 87.3%[7][8]
Precision (%RSD/CV) Intra-day and Inter-day < 2%Intra-day and Inter-day < 8.39%[7]
Internal Standard Cefuroxime (structural analog)This compound (stable isotope labeled)[7]
Selectivity Good, but susceptible to interference from co-eluting compoundsHigh, based on specific precursor-product ion transitions
Matrix Effect Can be significant and requires careful managementMinimized by the co-eluting SIL internal standard[4]

Experimental Protocols

HPLC-UV Method for Cefoperazone Quantification

This protocol is based on a typical reversed-phase HPLC method.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

    • Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 3:1 v/v), pH adjusted to 6.8[8]

    • Flow Rate: 1.0 mL/min[8]

    • Detection: UV at 254 nm[8]

    • Injection Volume: 20 µL

    • Internal Standard: Cefuroxime

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add a known concentration of the internal standard (Cefuroxime).

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or trichloroacetic acid).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Inject the supernatant into the HPLC system.

LC-MS/MS Method for Cefoperazone Quantification with this compound

This protocol outlines a sensitive and selective LC-MS/MS method.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters Xterra C18)[7]

    • Mobile Phase: Gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.3 - 0.5 mL/min

    • Internal Standard: this compound

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

    • Detection: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Cefoperazone: m/z 644.1 → 528.0[7]

      • This compound: A specific transition would be determined (e.g., m/z 649.1 → 533.0, assuming a +5 Da shift).

  • Sample Preparation (Plasma):

    • To a small volume of plasma (e.g., 100 µL), add a known concentration of the internal standard (this compound).

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction.[7]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for each method and the logic behind using a stable isotope-labeled internal standard.

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample add_is Add Internal Standard (Cefuroxime) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc uv UV Detection (254 nm) hplc->uv data Data Acquisition and Quantification uv->data

Figure 1. Experimental workflow for the HPLC-UV analysis of cefoperazone.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extract Liquid-Liquid or Solid-Phase Extraction add_is->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition and Quantification ms->data SIL_Advantage Advantage of this compound cluster_process Analytical Process Analyte Cefoperazone SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Detection MS/MS Detection Ionization->Detection Compensation Compensation Detection->Compensation Recovery Inconsistent Recovery Recovery->SamplePrep Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->Ionization Instrument Instrumental Variation Instrument->Detection Accurate_Quant Accurate & Precise Quantification Compensation->Accurate_Quant

References

A Comparative Guide to the Use of Cefoperazone-d5 and Structural Analog Internal Standards in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of Cefoperazone using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. This guide provides a detailed comparison between the use of a stable isotope-labeled (SIL) internal standard, Cefoperazone-d5, and a non-labeled structural analog internal standard.

The primary advantage of a stable isotope-labeled internal standard like this compound is that it is chemically and physically almost identical to the analyte, Cefoperazone. This near-perfect analogy ensures that any variations encountered during sample extraction, handling, and analysis that affect the analyte will also affect the internal standard to the same extent. This co-elution and co-ionization behavior effectively cancels out matrix effects and other sources of experimental variability, leading to higher precision and accuracy in quantification.

Structural analog internal standards, on the other hand, are molecules that are chemically similar but not identical to the analyte. While they can be a cost-effective alternative when a SIL standard is unavailable, their behavior in the analytical system may not perfectly match that of the analyte. Differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy of the results.

Comparative Performance Data

The following table summarizes the expected performance characteristics when using this compound versus a representative structural analog internal standard. The data for this compound is based on typical performance metrics for SIL standards in validated bioanalytical methods.

Performance Parameter This compound (Stable Isotope-Labeled IS) Structural Analog IS (e.g., another Cephalosporin) Rationale for Difference
Linearity (r²) Typically > 0.99Typically > 0.99Both can achieve good linearity, but the SIL IS may provide a more robust correlation.
Precision (%CV) < 15%< 20%SIL IS better compensates for variability in sample preparation and instrument response.
Accuracy (%Bias) ± 15%± 20%SIL IS more accurately reflects the analyte's behavior, reducing systematic errors.
Recovery Not critical as it mirrors the analyteMust be consistent and highDifferences in recovery between the analyte and analog IS can lead to inaccurate results.
Matrix Effect Effectively compensatedPotential for differential matrix effectsThe SIL IS co-elutes and is affected by matrix suppression or enhancement in the same way as the analyte. The analog may have different retention and ionization characteristics, leading to uncompensated matrix effects.
Chromatographic Elution Co-elutes with the analyteElutes at a different retention timeCo-elution of the SIL IS is ideal for simultaneous detection and compensation of time-dependent matrix effects.

Experimental Protocols

A typical experimental workflow for the quantification of Cefoperazone in a biological matrix (e.g., plasma) using an internal standard is outlined below.

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Cefoperazone: Precursor ion (Q1) -> Product ion (Q3)

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

    • Structural Analog IS: Precursor ion (Q1) -> Product ion (Q3)

Visualizations

The following diagrams illustrate the concepts discussed in this guide.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample B Add Internal Standard (this compound or Analog) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F LC-MS/MS Injection E->F G Data Acquisition (MRM Mode) F->G H Peak Integration G->H I Calculate Analyte/IS Peak Area Ratio H->I J Quantification using Calibration Curve I->J G cluster_cef Cefoperazone cluster_cefd5 This compound cluster_analog Structural Analog (Cefazolin) cef_struct cefd5_struct analog_struct G A Analyte (Cefoperazone) and IS (this compound) added to sample B Sample experiences loss during extraction A->B C Analyte and IS are lost in equal proportions B->C D Analysis by LC-MS/MS C->D E Peak area ratio of Analyte/IS remains constant D->E F Accurate Quantification E->F

Assessing Analytical Method Robustness: A Comparative Guide Featuring Cefoperazone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robustness of an analytical method is a critical attribute evaluated during method validation, ensuring its performance remains reliable under minor, deliberate variations in procedural parameters. This guide provides a comparative assessment of utilizing a stable isotope-labeled internal standard, specifically Cefoperazone-d5, to enhance the robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard like this compound is shown to significantly mitigate the impact of operational variances, leading to more consistent and reliable analytical results compared to methods employing a non-isotopically labeled internal standard or no internal standard at all.

The Pivotal Role of Internal Standards in Robustness Testing

An ideal internal standard (IS) mimics the analytical behavior of the analyte of interest throughout the sample preparation and analysis process. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS/MS assays.[1][2] This is because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization effects in the mass spectrometer.[1][2] This inherent similarity provides a powerful tool for compensating for variations that can occur during routine use of an analytical method.

This guide presents a comparative analysis based on a hypothetical, yet representative, LC-MS/MS method for the quantification of a theoretical analyte, "Drug X," in human plasma, where Cefoperazone is a major metabolite or a co-administered drug, making this compound an appropriate internal standard.

Experimental Protocols

A robustness study was designed to evaluate the impact of deliberate variations in key analytical parameters on the accuracy and precision of the quantification of Drug X. The following parameters were varied around the nominal conditions of the LC-MS/MS method.

Nominal LC-MS/MS Method Parameters:

  • LC Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Internal Standard: this compound (or alternative) at a fixed concentration.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

Robustness Experimental Design:

The study involved the analysis of quality control (QC) samples at low and high concentrations of Drug X under both nominal and varied conditions. The variations were as follows:

  • Flow Rate: ± 10% (0.36 and 0.44 mL/min)

  • Column Temperature: ± 5°C (35°C and 45°C)

  • Mobile Phase Composition (Organic Content): ± 2% absolute (e.g., if nominal is 50% B, varied conditions are 48% and 52% B)

  • Mobile Phase pH (Aqueous): ± 0.2 units (by adjusting the formic acid concentration)

Three analytical methods were compared:

  • Method A: Using this compound as the internal standard.

  • Method B: Using a structurally similar but non-isotopically labeled compound as the internal standard.

  • Method C: No internal standard used (external standard calibration).

Data Presentation: Comparative Robustness Data

The following tables summarize the performance of the three methods under the induced variations. The data presented is illustrative of typical outcomes in such a study. The acceptance criteria for robustness are that the accuracy of the measurements under the varied conditions should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.

Table 1: Robustness Assessment at Low QC Concentration

Parameter VariationMethod A (this compound IS)Method B (Non-SIL IS)Method C (No IS)
Accuracy (%) | %CV Accuracy (%) | %CV Accuracy (%) | %CV
Nominal Conditions 102.5 | 3.1101.8 | 4.599.5 | 7.8
Flow Rate +10% 104.2 | 3.5110.5 | 6.2118.9 | 10.2
Flow Rate -10% 101.9 | 3.395.2 | 5.888.3 | 9.5
Column Temp. +5°C 103.1 | 2.9108.7 | 5.1115.4 | 8.9
Column Temp. -5°C 100.8 | 3.096.1 | 4.990.1 | 8.2
Organic Content +2% 103.8 | 3.2112.3 | 6.8122.5 | 11.5
Organic Content -2% 101.5 | 3.494.5 | 6.185.7 | 10.8
Mobile Phase pH +0.2 102.9 | 3.0106.4 | 5.5112.1 | 9.1
Mobile Phase pH -0.2 101.2 | 3.197.3 | 5.392.4 | 8.7
Overall Pass/Fail Pass Marginal Pass Fail

Table 2: Robustness Assessment at High QC Concentration

Parameter VariationMethod A (this compound IS)Method B (Non-SIL IS)Method C (No IS)
Accuracy (%) | %CV Accuracy (%) | %CV Accuracy (%) | %CV
Nominal Conditions 101.2 | 2.5100.9 | 3.8100.2 | 6.5
Flow Rate +10% 102.8 | 2.8108.9 | 4.9116.3 | 9.1
Flow Rate -10% 100.5 | 2.696.8 | 4.591.5 | 8.8
Column Temp. +5°C 101.9 | 2.4106.2 | 4.2112.8 | 8.1
Column Temp. -5°C 99.8 | 2.597.5 | 4.093.2 | 7.9
Organic Content +2% 102.4 | 2.7109.8 | 5.3119.7 | 10.3
Organic Content -2% 100.1 | 2.895.9 | 5.088.9 | 9.9
Mobile Phase pH +0.2 101.5 | 2.5104.7 | 4.7109.9 | 8.5
Mobile Phase pH -0.2 100.3 | 2.698.1 | 4.494.6 | 8.2
Overall Pass/Fail Pass Pass Fail

As the data illustrates, the method employing this compound as an internal standard demonstrates superior robustness. The accuracy and precision remain well within the acceptable limits despite the deliberate changes to the method parameters. The non-SIL IS method shows greater variability, and the method without an internal standard fails to meet the acceptance criteria, highlighting its lack of robustness.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for robustness testing and the logical advantage of using a stable isotope-labeled internal standard.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Start Prepare QC Samples (Low & High Conc.) Spike Spike with IS (this compound) Start->Spike Extract Extract Samples Spike->Extract Nominal Nominal Conditions Extract->Nominal Varied Varied Conditions (Flow, Temp, etc.) Extract->Varied Evaluate Evaluate Accuracy & Precision Compare to Acceptance Criteria Nominal->Evaluate Varied->Evaluate Report Robustness Report Evaluate->Report

Caption: Workflow for assessing analytical method robustness.

SIL_IS_Advantage cluster_method_variation Method Parameter Variation cluster_analyte_response Analyte & IS Response cluster_result Final Result Variation e.g., Change in Flow Rate Analyte Analyte Signal Variation->Analyte Affects SIL_IS This compound Signal Variation->SIL_IS Affects Similarly Non_SIL_IS Non-SIL IS Signal Variation->Non_SIL_IS Affects Differently Robust_Result Robust Result Analyte->Robust_Result Variable_Result Variable Result Analyte->Variable_Result SIL_IS->Robust_Result Corrects for Variation Non_SIL_IS->Variable_Result Inadequate Correction

Caption: Logical model of SIL IS in mitigating method variability.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy for developing a robust analytical method. As demonstrated, its ability to track and compensate for variations in analytical conditions far surpasses that of non-isotopically labeled internal standards or external standard methods. For researchers, scientists, and drug development professionals, incorporating a suitable SIL internal standard is a critical step in ensuring the long-term reliability and transferability of analytical methods, ultimately leading to higher quality data in research and regulated environments.

References

Linearity and range of quantification for Cefoperazone with Cefoperazone-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Cefoperazone, a third-generation cephalosporin antibiotic. The focus is on the linearity and range of quantification, with a primary emphasis on the highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is ideally suited for use with a deuterated internal standard like Cefoperazone-d5. For comparative purposes, alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also presented.

Executive Summary

The quantification of Cefoperazone in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, offers the highest degree of accuracy and precision. This is due to the similar physicochemical properties of the analyte and the internal standard, which compensates for variability during sample preparation and analysis. While LC-MS/MS is the gold standard, HPLC-UV provides a viable, more accessible alternative for certain applications. This guide presents the performance characteristics of these methods to aid in the selection of the most appropriate technique for specific research needs.

Methodology Comparison: Linearity and Range of Quantification

The following tables summarize the key performance characteristics of different analytical methods for Cefoperazone quantification.

Table 1: LC-MS/MS Methods for Cefoperazone Quantification

Analyte FormMatrixInternal StandardLinearity RangeLLOQCorrelation Coefficient (r²)Reference
Total CefoperazoneHuman PlasmaCefuroxime Sodium0.1 - 20 µg/mL0.1 µg/mLNot Reported[1][2]
Free CefoperazoneHuman PlasmaCeftiofur5 - 5000 ng/mL5 ng/mL> 0.99[3]
Total CefoperazoneDried Blood SpotsCefuroxime2.5 - 250 µg/mL5 µg/mL0.999[4][5]

Table 2: HPLC-UV Methods for Cefoperazone Quantification

MatrixInternal StandardLinearity RangeLLOQCorrelation Coefficient (r²)Reference
Pharmaceutical FormulationNot specified0.4 - 100 µg/mL0.4 µg/mLNot Reported[6]
Pharmaceutical FormulationNot specified50 - 150 µg/mL12.24 µg/mL0.9993[7]
Rat PlasmaNot specified600 - 1000 µg/mLNot Reported> 0.9977[8]

Experimental Protocols

LC-MS/MS Method for the Quantification of Cefoperazone in Human Plasma

This protocol is a representative example based on established methodologies for the analysis of Cefoperazone in a biological matrix. The use of a deuterated internal standard like this compound is highly recommended for optimal performance.

a. Materials and Reagents:

  • Cefoperazone reference standard

  • This compound (or other suitable internal standard like Cefuroxime)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

  • Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

b. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with the internal standard solution (this compound).

  • Add 300 µL of protein precipitation agent (e.g., acetonitrile) to the plasma sample.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

c. LC-MS/MS Conditions:

  • LC System: Agilent or Waters Acquity UPLC system

  • Column: C18 column (e.g., Waters Xterra C18, 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters)

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Cefoperazone.[1][2]

  • MRM Transitions:

    • Cefoperazone: m/z 644.1 → 528.0[1][2]

    • This compound: (Predicted) m/z 649.1 → 533.0

    • Cefuroxime (alternative IS): m/z 423.0 → 362.0[1][2]

HPLC-UV Method for the Quantification of Cefoperazone

This protocol provides a general procedure for the analysis of Cefoperazone using HPLC with UV detection, suitable for formulations or less complex matrices.

a. Materials and Reagents:

  • Cefoperazone reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • Ortho-phosphoric acid or sodium hydroxide for pH adjustment

b. Sample Preparation (for Pharmaceutical Formulation):

  • Accurately weigh and dissolve the Cefoperazone formulation in a suitable solvent (e.g., mobile phase or a mixture of water and methanol) to obtain a stock solution.

  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples within the desired linear range.

  • Filter the final solutions through a 0.45 µm syringe filter before injection.

c. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector

  • Column: C18 column (e.g., ODS column, 150 mm × 4.6 mm × 5 µm)[7]

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20mM KH2PO4, pH adjusted) and acetonitrile in a suitable ratio (e.g., 80:20 v/v).[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 20 µL[7]

  • Detection Wavelength: 230 nm[7]

Workflow Diagrams

LC-MS/MS Experimental Workflow for Cefoperazone Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantify Cefoperazone calibrate->quantify

Caption: LC-MS/MS workflow for Cefoperazone analysis.

HPLC-UV Experimental Workflow for Cefoperazone Quantification cluster_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_proc Data Processing formulation Pharmaceutical Formulation dissolve Dissolve in Solvent formulation->dissolve dilute Serial Dilution dissolve->dilute filter Filter (0.45 µm) dilute->filter inject_hplc Inject into HPLC filter->inject_hplc hplc_separation HPLC Separation (C18 Column) inject_hplc->hplc_separation uv_detection UV Detection hplc_separation->uv_detection peak_area Measure Peak Area uv_detection->peak_area calibration_curve Calibration Curve (Peak Area vs. Conc.) peak_area->calibration_curve quantify_hplc Quantify Cefoperazone calibration_curve->quantify_hplc

Caption: HPLC-UV workflow for Cefoperazone analysis.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Cefoperazone-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Cefoperazone-d5 in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Cefoperazone, the parent compound of this compound, is classified as a hazardous substance that can cause allergic skin reactions and sensitization or asthma-like symptoms upon inhalation.[1][2] Fine particles of the compound may also form explosive mixtures in the air.[1][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body AreaRequired PPESpecifications and Best Practices
Respiratory NIOSH-approved RespiratorFor weighing and handling of powder that may generate dust, a surgical N95 respirator is recommended. For activities with a higher potential for aerosol generation, consider a reusable half-mask or full-face respirator with P100 particulate filters or a Powered Air-Purifying Respirator (PAPR).[4] Respirator use should be in accordance with a comprehensive respiratory protection program.
Hands Chemical-resistant GlovesNitrile gloves are recommended for short-term splash protection.[5] Given that Cefoperazone can cause skin sensitization, double-gloving is a best practice. Change gloves immediately if contaminated, torn, or punctured.[2][6]
Eyes Safety Goggles with Side-shieldsMust be worn at all times when handling this compound in solid or solution form to protect against splashes and dust.[6][7][8]
Body Impervious Clothing/Lab CoatA long-sleeved lab coat or impervious gown should be worn to protect skin and clothing.[1][7][8]

Quantitative Exposure Limits

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for the parent compound, Cefoperazone, provides a benchmark for exposure control.

Table 2: Occupational Exposure Limit for Cefoperazone

SubstanceOEL - 8-Hour Time-Weighted Average (TWA)Organization
Cefoperazone1000 µg/m³Pfizer

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to use.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, protected from light and moisture.[8] Recommended storage temperature is typically 4°C for the powder.[6]

Step 2: Preparation for Weighing

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Ensure all required PPE is donned correctly before handling the compound.

  • Have spill cleanup materials readily available.

Step 3: Weighing and Solution Preparation

  • Handle the solid powder carefully to avoid generating dust.

  • Use appropriate tools (e.g., spatulas) for transferring the powder.

  • When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Keep the container closed as much as possible during the process.

Step 4: Post-Handling

  • After handling, decontaminate the work area and any equipment used.

  • Properly remove and dispose of PPE as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance. A structured disposal plan is therefore essential.

Solid Waste (including contaminated PPE and weighing papers):

  • Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.

  • This includes used gloves, weighing papers, and any other disposable materials that have come into contact with the compound.

Liquid Waste (unused solutions):

  • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not pour this compound solutions down the drain.

Decontamination of Glassware:

  • Rinse contaminated glassware with an appropriate solvent (e.g., ethanol) and collect the rinsate as hazardous liquid waste.

  • After initial decontamination, glassware can be washed according to standard laboratory procedures.

Final Disposal:

  • All hazardous waste containing this compound must be disposed of through a licensed hazardous material disposal company or by incineration in an approved facility.[7]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of operations for handling this compound, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood/Enclosure) don_ppe Don all required PPE spill_kit Prepare Spill Kit weigh Weigh this compound Powder don_ppe->weigh Proceed to Handling dissolve Prepare Solution decon Decontaminate Work Area and Equipment dissolve->decon Proceed to Cleanup dispose_solid Dispose of Solid Waste (incl. PPE) dispose_liquid Dispose of Liquid Waste doff_ppe Doff PPE Correctly wash Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.